Tirbanibulin's novel anti-proliferative effect comes from simultaneously disrupting two critical cellular processes.
Microtubule Polymerization Inhibition: this compound binds directly to the colchicine-binding site of β-tubulin, inducing depolymerization and disrupting the microtubule network [1] [2]. This disruption interferes with vital microtubule functions, leading to G2/M cell cycle arrest and ultimately, programmed cell death (apoptosis) [3] [2]. The interaction is facilitated by key water-mediated hydrogen bonds between the pyridinyl acetamide core of this compound and a glutamic acid residue (Glu200) on β-tubulin [1].
Src Kinase Signaling Inhibition: this compound is a non-ATP competitive inhibitor that binds to the peptide substrate site of the Src kinase, blocking its downstream signaling pathways [2]. Src kinase is frequently upregulated in actinic keratosis and various cancers, promoting cell proliferation, survival, and metastasis [4] [2]. Inhibiting Src contributes to the drug's antitumor effects.
The following diagram illustrates how this compound's dual mechanism leads to its therapeutic effects.
For research and development purposes, here is a summary of critical experimental findings and methodologies related to this compound's mechanism.
Research into this compound's structure-activity relationship highlights the importance of its core structure for optimal cellular potency [1]. The following table compares the antiproliferative activity (IC₅₀) of this compound and its synthetic analogs against HeLa cells.
| Compound | Description | HeLa IC₅₀ (μM) | cLogP |
|---|---|---|---|
| This compound (8) | Parent compound | 0.044 ± 0.011 | 3.3 |
| 13 | α-methylated analog | 0.95 ± 0.35 | 3.7 |
| 14 | N-methylated analog | >1.0 | 3.2 |
| 17 | Inverted amide analog | 0.97 ± 0.23 | 3.3 |
| 20 | Pyrimidine core analog | 0.37 ± 0.10 | 2.8 |
| 23 | Pyridone core analog | 0.24 ± 0.06 | 2.6 |
Source: Adapted from [1]. Data represent the mean of three independent determinations from triplicate samples. IC₅₀ values were determined using the CCK-8 assay in HeLa cells. cLogP values were calculated using the online ALOGPS 2.1 program.
Key SAR insights from this data include:
A standard method for evaluating the cellular potency of this compound and its derivatives is the CCK-8 (Cell Counting Kit-8) assay [1].
This compound's reversible binding to tubulin and its unique dual mechanism make it a valuable compound for further investigation [1] [4]. Key research implications include:
Tirbanibulin's therapeutic effect stems from its coordinated action on two fronts: Src kinase signaling and microtubule dynamics.
The following diagram illustrates the sequential cellular events triggered by this compound:
The dual mechanism of action is supported by robust experimental data. Key methodologies from preclinical studies are detailed below.
The antiproliferative potency of this compound has been validated across a wide range of human cancer cell lines, as shown in the table below. The IC₅₀ (half-maximal inhibitory concentration) values are in the low nanomolar range, indicating high potency [5].
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
|---|---|---|
| A431 | Squamous Cell Carcinoma | 15 [5] |
| CCD-1106 KERTr | Immortalized Keratinocytes | 40 [5] |
| PC3-MM2 | Prostate Cancer | 9 [5] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 20-45 [5] |
| A549 | Lung Cancer | 9 [5] |
| HT29 | Colon Cancer | 25 [5] |
| K562 | Chronic Myeloid Leukemia | 13 [5] |
The strong preclinical data on Src and tubulin inhibition has successfully translated into clinical applications.
This compound represents a mechanistically distinct agent with a dual-action profile targeting both Src kinase and tubulin. Its non-ATP competitive inhibition of Src offers a pathway to greater selectivity, while its reversible inhibition of tubulin polymerization drives potent antiproliferative and pro-apoptotic effects with low systemic toxicity. This unique combination underpins its clinical efficacy in actinic keratosis and supports its ongoing investigation for other hyperproliferative and fibrotic diseases.
Tirbanibulin (KX2-391) is a novel synthetic therapeutic agent that has demonstrated significant clinical efficacy in treating actinic keratosis, with emerging potential in broader anticancer applications. Its distinctive pharmacological profile stems from a dual mechanism of action, inhibiting both Src kinase signaling and tubulin polymerization. This whitepaper provides a comprehensive technical analysis focusing on this compound's interaction with the colchicine-binding site on β-tubulin, with particular emphasis on its reversible binding kinetics—a property that fundamentally explains its favorable clinical toxicity profile compared to conventional microtubule-targeting agents. Through detailed examination of structural biology data, biochemical assays, and cellular studies, we elucidate the molecular basis of this compound's binding mode, reversibility characteristics, and functional consequences on microtubule dynamics. This analysis aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism to inform future therapeutic development and clinical applications.
This compound represents a significant advancement in microtubule-targeting therapeutics, initially developed as a non-ATP competitive Src inhibitor and later discovered to possess potent tubulin polymerization inhibitory activity [1]. Approved by the FDA in 2020 for the topical treatment of actinic keratosis on the face or scalp (marketed as Klisyri), it has demonstrated remarkable efficacy with complete clearance rates of 44-54% in clinical trials alongside exceptionally low systemic toxicity [1] [2]. Unlike conventional tubulin inhibitors such as colchicine and vinblastine, which are limited by significant toxicities including peripheral neuropathy, bone marrow suppression, and severe weakness, this compound exhibits a favorable safety profile that enables its therapeutic application in both dermatological and potential oncological indications [3] [4].
The key differentiator of this compound lies in its reversible binding mechanism to the colchicine site of β-tubulin, which underlies its reduced toxicity profile while maintaining potent antiproliferative effects [3]. This comprehensive review synthesizes evidence from structural biology, biochemical assays, and cellular studies to provide researchers with a detailed understanding of how this compound's reversible binding to tubulin translates to its clinical advantages, offering insights for the development of next-generation microtubule-targeting agents with improved therapeutic indices.
This compound binds specifically to the colchicine-binding site located on β-tubulin, as unequivocally demonstrated through multiple complementary experimental approaches:
EBI competition assays: this compound effectively inhibited the formation of the N,N'-ethylenebis(iodoacetamide) (EBI)-β-tubulin complex, which covalently binds to cysteine residues 239 and 354 within the colchicine site, confirming competitive binding at this specific location [3].
Crystallographic evidence: The crystal structure of the tubulin-tirbanibulin complex (PDB: 6KNZ) resolved at 2.5-Å resolution provides direct visualization of this compound occupying the colchicine-binding pocket at the interface of α and β tubulin heterodimers [3] [5].
Cellular phenotyping: Unlike vinblastine (which induces tubulin paracrystal formation), this compound produced cellular microtubule disruption patterns phenotypically similar to colchicine, providing functional evidence of shared binding site specificity [3].
The high-resolution crystal structure of the tubulin-tirbanibulin complex reveals intricate molecular interactions that stabilize the ligand-protein complex:
Hydrophobic interactions: The core structure of this compound forms extensive van der Waals contacts with multiple residues in the β-tubulin binding pocket, including βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, and βVal-315 [3].
Hydrogen bonding network: A conserved water molecule mediates critical hydrogen bonds between both the nitrogen and oxygen atoms of this compound's pyridinyl acetamide core and the carboxylate group of Glu200 in β-tubulin [3] [6].
Structural water bridge: This water-mediated hydrogen bonding is essential for binding affinity and orientation, with modifications to the pyridinyl acetamide core significantly reducing antiproliferative potency, as demonstrated through structure-activity relationship studies [6].
Table 1: Key Molecular Interactions in the this compound-Tubulin Complex
| Interaction Type | This compound Functional Group | Tubulin Residues | Structural Role |
|---|---|---|---|
| Hydrophobic | Biphenyl core | βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, βVal-315 | Primary binding energy and orientation |
| Water-mediated H-bond | Pyridinyl nitrogen | Glu200 (via H₂O) | Binding affinity and specificity |
| Water-mediated H-bond | Acetamide oxygen | Glu200 (via H₂O) | Binding affinity and specificity |
| Shape complementarity | Overall molecular structure | Binding pocket contours | Exclusion of sterically bulky substituents |
The structural data collectively explain the stringent requirements of the this compound binding interface, where even minor modifications such as α-methylation or N-methylation of the core acetamide motif result in substantial reductions (10- to 100-fold) in antiproliferative activity [6].
The reversible binding characteristic of this compound to tubulin represents its most distinctive pharmacological property, extensively documented through multiple experimental approaches:
Direct binding measurements: Using tryptophan fluorescence decrease (TFD) assays, researchers demonstrated that this compound binds to purified tubulin with a dissociation constant (Kd) of 1.26 ± 0.27 μM, indicating strong but non-covalent association [3].
Cellular reversibility: Treatment of human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells with this compound resulted in complete disruption of microtubule networks, followed by full restoration of filamentous tubulin structures upon drug washout, confirming functional reversibility [7].
Proliferation recovery: Cells treated with this compound and subsequently washed demonstrated complete recovery of proliferative capacity without persistent cytotoxicity, in stark contrast to irreversible tubulin binders that cause permanent damage [3].
The molecular architecture of the this compound-tubulin complex provides insights into the structural features enabling reversible binding:
Non-covalent interactions: Unlike covalent tubulin modifiers, this compound relies exclusively on reversible hydrophobic interactions and hydrogen bonds for binding, without formation of irreversible covalent linkages [3].
Binding pocket dynamics: The colchicine-binding site accommodates this compound through complementary shape fitting and electrostatic interactions that remain dynamically reversible under physiological conditions [6].
Ligand flexibility: The molecular structure of this compound allows for appropriate binding geometry without inducing conformational changes that would lead to kinetic trapping within the binding site.
Table 2: Comparative Analysis of Tubulin Binding Characteristics
| Parameter | This compound | Colchicine | Vinblastine | Taxanes |
|---|---|---|---|---|
| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin | Vinca domain on β-tubulin | Taxane site on β-tubulin |
| Binding Mode | Reversible, competitive | Pseudo-irreversible | Reversible | Stabilizing, irreversible |
| Dissociation Constant (Kd) | 1.26 ± 0.27 μM | 13.3 ± 3.30 μM | ~0.1-1 μM | ~0.01-0.1 μM |
| Cellular Recovery | Complete after washout | Limited after washout | Partial after washout | Minimal after washout |
| Clinical Toxicity | Low | High | Moderate-high | Moderate-high |
The primary functional consequence of this compound's binding to tubulin is the potent inhibition of microtubule polymerization, leading to profound cellular effects:
Concentration-dependent polymerization inhibition: In vitro tubulin polymerization assays demonstrate that this compound inhibits microtubule formation in a dose-dependent manner, with potency comparable to or slightly better than colchicine [3] [4].
Microtubule network disruption: Immunofluorescence studies across multiple cell lines (including HeLa, PC3, and CCD-1106 KERTr cells) show that this compound effectively dismantles the cellular microtubule network at nanomolar concentrations (30 nM), mimicking the effects of other microtubule-destabilizing agents [3] [7].
Morphological changes: Treated cells exhibit characteristic rounded morphology and loss of cytoskeletal structure, consistent with microtubule depolymerization and consequent loss of cellular integrity [7].
The disruption of microtubule dynamics by this compound triggers specific cell cycle perturbations and programmed cell death pathways:
G2/M phase arrest: Flow cytometry analyses demonstrate that this compound induces concentration-dependent arrest at the G2/M phase of the cell cycle, with EC50 values of 53.2 ± 3.73 nM, 39.8 ± 4.71 nM, and 74.6 ± 9.45 nM in HeLa, HepG2, and H460 cells, respectively [3] [7]. This arrest pattern is characteristic of microtubule-targeting agents that disrupt mitotic spindle formation.
Apoptosis activation: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways, evidenced by Bcl-2 hyperphosphorylation, caspase-8 and caspase-9 cleavage, caspase-3 activation, and subsequent poly(ADP-ribose) polymerase (PARP) cleavage [7].
Rapid onset of action: Cell cycle arrest occurs within 24 hours of treatment, with apoptosis markers detectable within 48 hours, indicating rapid engagement of cell death mechanisms following microtubule disruption [7].
The following diagram illustrates the sequence of cellular events triggered by this compound binding:
Cellular pathway of this compound-induced microtubule disruption and apoptosis.
The characterization of this compound's interaction with tubulin has employed a comprehensive suite of biochemical and biophysical techniques:
Tryptophan Fluorescence Decrease (TFD): This assay quantifies tubulin binding affinity by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding, providing direct measurement of dissociation constants (Kd) [3].
EBI Competition Assay: N,N'-ethylenebis(iodoacetamide) covalently crosslinks cysteine residues 239 and 354 in the colchicine-binding site, migrating faster in SDS-PAGE. Competition with this compound prevents EBI-β-tubulin complex formation, confirming shared binding site [3].
In vitro Tubulin Polymerization: Turbidimetric assays monitoring absorbance at 340 nm quantitatively measure this compound's inhibition of microtubule formation compared to reference compounds [3] [4].
X-ray crystallography has been instrumental in elucidating the atomic-level details of this compound-tubulin interactions:
Crystal structure determination: The tubulin-tirbanibulin complex was solved at 2.5-Å resolution using crystals of a protein complex containing αβ-tubulin, stathmin-like protein RB3, and tubulin-tyrosine ligase (T2R-TTL) [3].
Ligand soaking experiments: this compound was introduced into pre-formed tubulin crystals through soaking techniques, enabling high-resolution determination of binding geometry [3].
Electron density analysis: Unambiguous electron density for this compound in the colchicine-binding site allowed precise modeling of ligand orientation and conformation within the binding pocket [3].
Functional characterization of this compound's effects in cellular systems has employed standardized methodologies:
Immunofluorescence microscopy: Visualization of microtubule networks using anti-tubulin antibodies quantitatively assesses the extent and reversibility of microtubule disruption [3] [7].
Flow cytometric cell cycle analysis: Propidium iodide staining and fluorescence-activated cell sorting (FACS) provide quantitative measurement of G2/M phase arrest [3] [7].
Apoptosis assays: Annexin V/propidium iodide dual staining discriminates between early and late apoptotic populations, while Western blotting detects specific apoptosis markers [7].
The following diagram illustrates the key experimental workflows used to characterize this compound's binding and cellular effects:
Experimental methodologies for characterizing this compound-tubulin interactions.
The reversible binding characteristic of this compound to tubulin translates directly to several clinically advantageous properties:
Reduced systemic toxicity: Unlike conventional tubulin inhibitors that cause dose-limiting neurotoxicity, hematological toxicity, and other adverse effects, this compound demonstrates markedly lower toxicity in clinical trials, enabling its development as a topical formulation with minimal systemic exposure [3] [4].
Transient cellular effects: The reversible nature of tubulin binding means that cellular effects are transient upon drug removal, allowing recovery of normal cellular function in non-target tissues and reducing the potential for long-term damage [3] [7].
Favorable therapeutic index: The combination of potent antiproliferative effects on target cells with reversible binding kinetics results in an improved therapeutic index compared to irreversible tubulin-targeting agents [3] [2].
This compound's unique mechanism of action has demonstrated significant clinical success in its approved indication and potential in broader applications:
Actinic keratosis management: In phase III clinical trials, once-daily application of 1% this compound ointment for 5 consecutive days resulted in complete clearance of actinic keratosis lesions in 44-54% of patients at day 57, with significantly fewer local skin reactions compared to existing therapies [1] [2].
Treatment compliance: The short 5-day treatment regimen, made possible by this compound's potent and rapid action, significantly improves patient compliance compared to longer-duration topical therapies requiring weeks of application [8] [2].
Field cancerization therapy: this compound effectively treats both clinical and subclinical lesions within field-cancerized areas, addressing the broader tissue abnormality beyond visible lesions [8] [2].
Oncological potential: While not currently approved for systemic use, this compound has demonstrated antitumor activity in various preclinical cancer models, including breast, prostate, and ovarian cancers, suggesting potential future applications in oncology [1] [6].
This compound represents a significant advancement in microtubule-targeting therapeutics through its reversible binding to the colchicine site on β-tubulin. The structural basis of this interaction, characterized by high-resolution crystallography, reveals specific molecular contacts that enable both high-affinity binding and reversible kinetics. Functionally, this binding potently inhibits microtubule polymerization, induces G2/M cell cycle arrest, and activates apoptosis in proliferating cells, while allowing cellular recovery upon drug removal.
The reversible binding property directly translates to this compound's exceptional clinical profile—combining potent efficacy against actinic keratosis with markedly reduced local and systemic toxicity compared to conventional microtubule inhibitors. This unique combination positions this compound as both an important therapeutic agent and a structural template for future drug development.
Future research directions should focus on:
The comprehensive understanding of this compound's mechanism of action provides a robust foundation for continued innovation in microtubule-targeted therapeutics with improved therapeutic indices.
Tirbanibulin's primary anti-proliferative effect stems from its direct and reversible binding to tubulin, which disrupts microtubule dynamics.
This compound also acts as a non-ATP competitive inhibitor of the Src tyrosine kinase [3] [4]. Src kinase is upregulated in hyperproliferative skin disorders and pre-malignant lesions like AK, playing a role in cell proliferation, survival, and migration [2] [3]. However, a 2024 study suggests that interference with SRC signaling may not be the dominant mechanism in keratinocytes and cSCC cell lines, where the effect on β-tubulin-polymerization was more prominent [5].
The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This failure leads to a blockade in the cell cycle.
The inability to progress through the cell cycle triggers programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.
The core mechanistic pathway of this compound can be summarized as follows:
Summary of this compound's Dual Mechanism of Action
This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC50) values from key studies [1].
| Cell Line | Cell Type / Cancer Origin | IC50 (nM) |
|---|---|---|
| A431 | Squamous cell carcinoma | 15 |
| SCC-12 | Cutaneous squamous cell carcinoma | Data in [5] |
| CCD-1106 KERTr | Immortalized keratinocytes | 40 |
| PC3 | Prostate cancer | 9 |
| PC3-LN4 | Prostate cancer (derivative) | Data in [1] |
| MDA-MB-231 | Breast cancer (triple-negative) | 20-45 |
| HT29 | Colon cancer | 25 |
| A549 | Lung cancer | 9 |
| K562 | Chronic myeloid leukemia | 13 |
| NCI/ADR-RES | Multidrug-resistant ovarian cancer | 56 |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
1. Cell Culture and Treatment
2. Key Assays and Procedures
Tirbanibulin (chemically known as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yal) acetamide) is a first-in-class microtubule inhibitor approved by the FDA for the topical treatment of actinic keratosis (AK) on the face or scalp. As a dual-action therapeutic, it uniquely targets both tubulin polymerization and Src kinase signaling pathways, which are frequently upregulated in actinic keratosis and squamous cell carcinoma. The drug is formulated as a 1% ointment (Klisyri), with each single-use packet containing 2.5 mg of this compound in 250 mg of ointment, designed to cover a 25 cm² treatment area. The clinical regimen involves once-daily application for 5 consecutive days, representing one of the shortest treatment durations among field-directed AK therapies [1] [2].
From a drug development perspective, this compound's pharmacokinetic profile is characterized by minimal systemic exposure following topical application, which significantly enhances its therapeutic index. The drug's metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing pivotal roles in its biotransformation. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, particularly in elderly populations who may be concomitantly taking medications that inhibit or induce these CYP enzymes [1] [3]. This review comprehensively examines this compound pharmacokinetics, metabolic fate, and relevant experimental methodologies to inform future drug development efforts.
This compound demonstrates favorable topical absorption characteristics with limited systemic exposure, making it an ideal candidate for localized therapy. Following once-daily application to the face or scalp for 5 consecutive days, steady-state concentrations are achieved within 72 hours. The absorption profile shows consistent but low plasma levels, with a median time to reach maximum concentration (Tmax) of approximately 6-7 hours post-application. The average daily dose applied in clinical studies was approximately 138 mg over a 25 cm² contiguous area of the balding scalp or face [1] [2] [3].
Critical exposure parameters demonstrate minimal systemic absorption. For facial application, the maximum plasma concentration (Cmax) on day 5 was 0.34 ± 0.30 ng/mL, with an area under the curve (AUC24) of 5.0 ± 3.9 h·ng/mL. For scalp application, even lower exposure was observed: Cmax of 0.18 ± 0.10 ng/mL and AUC24 of 3.2 ± 1.9 h·ng/mL. Alternative data reported from different analytical methods indicated slightly higher values (face: Cmax 1.32 ng/mL, AUC 19.6 h·ng/mL; scalp: Cmax 0.71 ng/mL, AUC 11.7 h·ng/mL), possibly due to methodological variations in bioanalysis [1] [4]. These nanogram-level concentrations reflect minimal systemic absorption, contributing to the favorable safety profile of topical this compound.
This compound exhibits moderate protein binding of 88%, which remains consistent across concentration ranges of 0.01 to 10 µg/mL. The volume of distribution has not been precisely quantified in humans, though mouse xenograft studies revealed a tissue-to-plasma ratio of 1.52, suggesting adequate tissue penetration [3]. The elimination pathway of this compound has not been fully characterized in humans, though preclinical data indicate fecal excretion as the primary route of elimination [2] [3].
The drug demonstrates a relatively short half-life of approximately 4 hours based on available data. Despite this rapid clearance, the therapeutic effect persists well beyond the detection of systemic exposure, suggesting sustained target engagement in the skin [3]. No dedicated studies have evaluated the pharmacokinetics of this compound in patients with hepatic or renal impairment, and no specific dosage recommendations exist for these populations [2].
Table 1: Summary of Key this compound Pharmacokinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Time to Steady State | 72 hours | After once-daily application |
| Tmax | 6-7 hours | Median time after topical application |
| Cmax (Face) | 0.34 ± 0.30 ng/mL | Day 5, mean ± SD |
| Cmax (Scalp) | 0.18 ± 0.10 ng/mL | Day 5, mean ± SD |
| AUC24 (Face) | 5.0 ± 3.9 h·ng/mL | Day 5, mean ± SD |
| AUC24 (Scalp) | 3.2 ± 1.9 h·ng/mL | Day 5, mean ± SD |
| Protein Binding | 88% | Consistent across concentration range 0.01-10 µg/mL |
| Half-life | ~4 hours | Based on available data |
| Primary Metabolic Enzymes | CYP3A4 (major), CYP2C8 (minor) | In vitro assessment |
This compound undergoes hepatic metabolism primarily via the cytochrome P450 system. Comprehensive in vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 serves as the principal enzyme responsible for this compound biotransformation, with CYP2C8 playing a secondary role [2] [3]. This metabolic pattern shares similarities with other therapeutic agents metabolized through these parallel pathways, including repaglinide, paclitaxel, and masitinib [5] [6].
The enzyme kinetics of this compound metabolism have not been fully elucidated in published literature. However, based on its structural properties and observed metabolic profile, the drug appears to follow typical Michaelis-Menten kinetics for CYP-mediated metabolism. The low systemic exposure observed after topical administration suggests that first-pass metabolism in the skin and liver may contribute to its limited bioavailability, though formal studies are needed to confirm this hypothesis [1] [3]. The relative contributions of CYP3A4 and CYP2C8 to overall clearance have not been quantified, though clinical data indicate that CYP3A4 plays the dominant role based on in vitro to in vivo extrapolation.
This compound metabolism generates two primary inactive metabolites designated as KX2-5036 and KX2-5163, both of which demonstrate negligible pharmacological activity compared to the parent compound. The maximum plasma concentrations of these metabolites in clinical studies were 0.12 ng/mL and 0.09 ng/mL, respectively, representing only fractions of the already low parent drug exposure [3] [4]. The chemical structures of these metabolites have not been fully disclosed in public literature, though they are believed to result from oxidative transformations mediated by CYP enzymes.
The metabolite profile of this compound exhibits similar exposure patterns between facial and scalp application sites, with consistent metabolite-to-parent ratios observed across clinical trials. The elimination kinetics of these metabolites appear to parallel that of the parent drug, though formal mass balance studies have not been reported to fully characterize excretion pathways [1] [2].
Figure 1: this compound Metabolic Pathways - CYP3A4 serves as the primary metabolic enzyme for this compound biotransformation, with CYP2C8 playing a secondary role. Both enzymes generate pharmacologically inactive metabolites KX2-5036 and KX2-5163, which undergo subsequent elimination.
This compound exerts its therapeutic effects through two distinct but complementary mechanisms of action, making it unique among currently available actinic keratosis treatments. As a microtubule inhibitor, this compound directly binds to the colchicine-binding site on β-tubulin, reversibly inhibiting tubulin polymerization and disrupting microtubule dynamics essential for cell division [7] [3]. This binding interaction has been characterized through crystal structure analysis, confirming competitive binding with colchicine at the same site, though some research suggests potential binding to a novel site on the α-β tubulin heterodimer [7].
Simultaneously, this compound functions as a non-ATP competitive Src kinase inhibitor, disrupting proto-oncogenic Src tyrosine kinase signaling pathways implicated in cell proliferation, survival, and migration. The drug specifically binds to the peptide substrate binding site of Src rather than the ATP-binding domain, representing a distinct mechanism from most kinase inhibitors [3]. This dual inhibition leads to G2/M cell cycle arrest, upregulation of p53, and induction of apoptosis through caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage [1]. The synergistic effect of targeting both structural proteins (microtubules) and signaling pathways (Src kinase) underlies this compound's potent anti-proliferative activity against dysplastic keratinocytes in actinic keratosis.
Figure 2: this compound's Dual Mechanism of Action - this compound simultaneously inhibits tubulin polymerization and Src kinase signaling, leading to G2/M cell cycle arrest, p53 upregulation, caspase-3 activation, and ultimately apoptosis of dysplastic keratinocytes.
Comprehensive reaction phenotyping of this compound has been conducted using standardized in vitro systems. These include pooled human liver microsomes (HLM) from multiple donors and recombinant CYP enzymes (Supersomes) expressing individual human P450 enzymes co-expressed with P450 reductase and cytochrome b5 [5] [6]. The typical incubation conditions involve tris-buffered systems at physiological pH (7.4) maintained at 37°C, with an NADPH-regenerating system to provide essential cofactors for CYP-mediated oxidation reactions [6].
For enzyme kinetic studies, this compound is incubated at varying concentrations (typically ranging from pharmacologically relevant to supra-therapeutic levels) with specific CYP enzymes to determine apparent Km and Vmax values. These studies enable quantification of enzyme-specific activity and contribution to overall clearance. The incubation time and protein concentrations are optimized to ensure linear metabolite formation rates, typically using 0.25 mg/mL microsomal protein with incubation times up to 15 minutes to maintain reaction linearity [6]. Control experiments with selective chemical inhibitors or inhibitory antibodies for individual CYP enzymes provide additional confirmation of reaction phenotyping results.
Advanced chromatographic separation coupled with highly sensitive detection methods is essential for characterizing this compound and its metabolites given the low systemic concentrations observed clinically. Reverse-phase high-performance liquid chromatography (HPLC) utilizing C18 columns with gradient elution represents the primary separation methodology [5] [6]. The mobile phase typically consists of acetonitrile/water mixtures with modifiers such as formic acid to enhance ionization efficiency and chromatographic resolution.
Mass spectrometric detection employs both triple quadrupole and high-resolution instruments for targeted and untargeted metabolite identification, respectively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization enables sensitive quantification of parent drug and metabolites, often employing multiple reaction monitoring (MRM) for optimal sensitivity [6]. For reactive metabolite screening, cyanide trapping experiments using potassium cyanide (KCN) can detect iminium ion intermediates, with cyano adducts detected by LC-MS/MS [6]. These methodologies provide comprehensive characterization of this compound's metabolic fate.
Table 2: Experimental Approaches for Studying this compound Metabolism
| Methodology | System Components | Key Parameters | Application |
|---|---|---|---|
| Human Liver Microsomes | Pooled HLM (150+ donors), NADPH-regenerating system | 0.25 mg/mL protein, 37°C, pH 7.4 | Initial metabolic stability assessment |
| Recombinant CYP Enzymes | Individual P450 Supersomes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) | 25-50 pmol CYP/mL, NADPH system | Reaction phenotyping |
| Chemical Inhibition | Selective inhibitors (ketoconazole for CYP3A4, montelukast for CYP2C8) | IC50 determination | Enzyme contribution confirmation |
| LC-MS/MS Analysis | Reverse-phase C18 column, acetonitrile/water gradient, ESI ionization | MRM transitions, retention time | Metabolite identification and quantification |
| Cyanide Trapping | 1 mM KCN in incubation mixture | Detection of cyano adducts | Reactive metabolite screening |
Based on its metabolic profile, this compound has the potential to participate in pharmacokinetic drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of CYP3A4 and CYP2C8. However, due to its limited systemic exposure following topical administration, the clinical relevance of such interactions is likely minimal [2]. Formal DDI studies have not been conducted with this compound, but in vitro data indicate that the drug does not significantly inhibit or induce major CYP enzymes including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations [2] [3].
The therapeutic index of this compound appears favorable, with no expected need for dose adjustment when administered with CYP inhibitors or inducers. However, in cases where impaired skin barrier function could potentially increase systemic absorption, or when applied to extensive treatment areas exceeding 25 cm², theoretical interactions with systemic CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or CYP2C8 inhibitors (e.g., gemfibrozil) should be considered [2]. This compound does not appear to significantly interact with major drug transporters including MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2, further limiting its interaction potential [2].
The systemic safety profile of this compound is favorable, primarily due to minimal systemic exposure. In pooled phase 3 clinical trials, the most common adverse reactions were local skin reactions including application site pruritus (9%) and application site pain (10%) [1] [4]. These local reactions were generally mild to moderate in severity and transient in nature, typically resolving without intervention. Notably, this compound treatment was not associated with systemic adverse events such as angioedema, arthralgias, or flu-like symptoms that have been observed with other AK treatments like fluorouracil and imiquimod [1].
From a toxicological perspective, animal studies revealed potential risks only at substantially higher systemic exposures than achieved with topical human use. Oral administration to pregnant rats during organogenesis increased incidence of fetal deaths and malformations at systemic exposures ≥74 times the human exposure, while reduced fetal weight and size occurred in rabbits at exposures 159 times the human exposure [2] [4]. These findings support the favorable risk-benefit profile of topical this compound when used as directed for actinic keratosis treatment.
This compound represents a significant advancement in the topical treatment of actinic keratosis, combining a favorable pharmacokinetic profile with a novel dual mechanism of action. Its minimal systemic exposure and short treatment regimen address key limitations of existing therapies, potentially improving adherence and therapeutic outcomes. The well-characterized metabolism primarily mediated by CYP3A4, with minor contribution from CYP2C8, provides a clear framework for understanding its drug interaction potential.
Future research directions should include comprehensive mass balance studies to fully elucidate excretion pathways and potential enterohepatic recirculation. Evaluation of pharmacogenomic influences on this compound metabolism, particularly regarding polymorphic CYP2C8 variants, could identify subpopulations with altered metabolic profiles. Additionally, exploration of systemic formulations for other indications would require more extensive DDI assessments. As the understanding of this compound's clinical pharmacology continues to evolve, this knowledge will inform optimal clinical use and guide the development of next-generation agents with similar dual mechanisms of action.
| Cell Line / Context | Cell Description | Reported IC50 Value | Assay Method | Citation |
|---|---|---|---|---|
| HeLa | Cervical adenocarcinoma | 44 ± 11 nM | CCK-8 assay | [1] |
| A431 | Cutaneous squamous cell carcinoma (cSCC) | ~50 nM (estimated from graph) | MTT assay | [2] |
| SCC-12 | Cutaneous squamous cell carcinoma (cSCC) | ~200 nM (estimated from graph) | MTT assay | [2] |
| NHEK | Normal Human Epidermal Keratinocytes | >100 nM (estimated from graph) | MTT assay | [2] |
| HCT116 | Colon carcinoma | 294 nM | Sulforhodamine B (SRB) assay | [3] |
| HL60 | Leukemia | 362 nM | Sulforhodamine B (SRB) assay | [3] |
The following are detailed methodologies for the core experiments cited in the data above.
The workflow for these cell-based viability assays follows a common pathway, which can be visualized below.
Flowchart of cell viability assays like MTT and CCK-8
Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell carcinoma. [1] [2] This synthetic small molecule possesses a unique dual mechanism of action, simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways, distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of this compound enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two complementary mechanisms: disruption of mitotic spindle formation during cell division and interference with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]
The molecular architecture of this compound incorporates several critical pharmacophoric elements that contribute to its distinctive biological activity profile. As illustrated in Table 1, this compound features a 4-biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding site on β-tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The structural complexity of this compound enables high-affinity binding to its molecular targets while maintaining favorable pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention characteristics necessary for effective field treatment of actinic keratosis. [5] [1]
Table 1: Fundamental Molecular Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide |
| Molecular Formula | C₂₆H₂₉N₃O₃ |
| Molecular Weight | 431.536 g/mol |
| CAS Registry Number | 897016-82-9 |
| Mechanism of Action | Dual inhibitor of tubulin polymerization and Src kinase |
| Target Binding Sites | Colchicine-binding site on β-tubulin; peptide substrate site on Src kinase |
| Primary Indication | Topical treatment of actinic keratosis on face or scalp |
| FDA Approval Date | December 2020 |
The structure-activity relationship of this compound has been systematically investigated through strategic modifications to its core molecular scaffold, revealing critical insights into the structural determinants responsible for its potent biological activity. [5] Research has demonstrated that the pyridinyl acetamide core represents an essential structural component that must be preserved to maintain effective microtubule disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal interaction with the colchicine-binding site of tubulin. [5] [6] The eastern benzylamine moiety, in contrast, demonstrates greater tolerance for structural variation, with specific substitutions at the para position yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the molecule appears to play a more significant role in determining pharmacokinetic properties and target selectivity rather than being absolutely critical for fundamental binding activity.
Recent scaffold-hopping approaches have explored the replacement of the biphenyl system with alternative structural elements, leading to the development of 4-aroylaminophenyl-(N)-benzylacetamide derivatives that exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded compounds with divergent kinase inhibition patterns, effectively uncoupling the original dual mechanism of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7] For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated potent activity against leukemia cell lines (IC₅₀ values ranging from 0.96-4.23 μM) through mechanisms independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular modification underscores the potential for further diversification of this chemical scaffold to target specific therapeutic applications.
Table 2: Key Structure-Activity Relationship Findings for this compound Derivatives
| Molecular Region | Modification | Biological Impact | Key Findings |
|---|---|---|---|
| Pyridinyl acetamide core | Structural alterations | Drastic reduction in activity | Essential for microtubule disruption and anti-proliferative effects; minimal tolerance for modification |
| Eastern benzylamine moiety | Para-position substitutions | Maintained or enhanced activity | p-Fluorine substitution produced favorable pharmacokinetic profiles; greatest tolerance for modification |
| Biphenyl system | Amide group insertion between rings | Altered target specificity | Shift from dual Src/tubulin inhibition to other kinase targets (e.g., ERK1/2); maintained anti-proliferative activity |
| Aroylamino substituents | Chlorobenzamide derivative (4e) | Potent anti-leukemic activity | IC₅₀ of 0.96-4.23 μM against leukemia cell lines; mechanism independent of Src/tubulin inhibition |
| Outer phenyl ring | Acetyl group introduction | Conferral of anticancer activity | Unsubstituted aniline derivative inactive; acetylated analogue showed IC₅₀ of 18.8-29.3 μM against solid tumors |
The following diagram illustrates the strategic structural modification approaches applied to the this compound scaffold and their corresponding impacts on biological activity:
Strategic modifications to this compound's structure produce distinct impacts on biological activity and target specificity.
The systematic exploration of this compound derivatives has yielded a diverse array of compounds with differential activity profiles across various cancer cell types. As summarized in Table 3, specific structural modifications have produced compounds with enhanced potency against hematological malignancies while maintaining activity against solid tumors. [6] [7] The lead derivative 4e has demonstrated particularly promising activity against leukemia cell lines, with IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90 μM (MV4-11), and 4.23 μM (K562), representing a significant improvement over earlier analogues. [7] This enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation, including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]
The structure-property relationships observed across the this compound derivative series reveal intriguing patterns of selectivity and potency. Simple acetylated derivatives (e.g., 4a) maintain moderate activity against breast and colon cancer cell lines (IC₅₀ values of 18.8-29.3 μM), while more complex benzoyl analogues (e.g., 4c) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (4e), confers substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest that the 4-aroylaminophenyl-(N)-benzylacetamide scaffold presents a versatile structural platform for developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific therapeutic needs beyond the original indication of actinic keratosis.
Table 3: Biological Activity of Selected this compound Derivatives Against Cancer Cell Lines
| Compound | Solid Tumor Cell Lines IC₅₀ (μM) | Leukemia Cell Lines IC₅₀ (μM) | Key Structural Features | |--------------|--------------------------------------|-----------------------------------|----------------------------| | | MCF7 | HCT116 | N87 | MV4-11 | K562 | HL60 | | | This compound | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | Dual Src/tubulin inhibitor | | 3a | >50 | >50 | >50 | NT | NT | NT | Unsubstituted aniline derivative | | 4a | 29.28 | 18.83 | >50 | NT | NT | NT | Acetyl group introduction | | 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | Benzoyl derivative | | 4e | 7.41 | 16.75 | 5.28 | 1.90 | 4.23 | 1.62 | p-Chlorobenzamide derivative | | 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | Aliphatic homologue |
*Reported values for this compound vary significantly based on assay conditions and cell type. Values represent typical range from literature. NT = Not Tested
The synthesis of this compound and its derivatives follows a modular synthetic strategy that allows for efficient exploration of structure-activity relationships through systematic variation of key structural elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational building block, which undergoes sequential transformation through a series of well-established synthetic operations. The initial step involves activation of the carboxylic acid functionality followed by amide coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7] Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished through catalytic hydrogenation using Pd-C under controlled conditions (10 atm H₂, 40°C), providing key intermediate structures for further diversification. [7]
The final synthetic stage introduces diversity through acylation of the aniline intermediate with various carboxylic acid derivatives, employing standard coupling reagents such as EDCI·HCl in combination with 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol in DMA solvent, or alternatively through reaction with acyl chlorides in the presence of DIPEA in DCM. [6] [7] This strategic synthetic approach enables efficient exploration of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the aroylamino region that has been shown to significantly influence biological activity and kinase selectivity. The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the contribution of specific molecular regions to overall biological activity and target engagement.
The comprehensive biological characterization of this compound derivatives employs a multi-faceted experimental approach to elucidate compound activity, mechanism of action, and therapeutic potential. Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For compounds demonstrating promising cytotoxicity, further mechanistic investigation includes tubulin polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test compounds. [3] Additional cellular assays examine effects on microtubule network integrity through immunofluorescence staining of α-tubulin in various cell lines, including human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells. [3]
Advanced mechanistic profiling incorporates kinase activity screening using phosphokinase arrays to identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for microtubule-targeting compounds. [3] For promising candidates, in vivo pharmacokinetic studies evaluate absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration and systemic exposure following topical application for dermatological indications or alternative administration routes for other therapeutic applications. [5]
This compound exerts its therapeutic effects through a sophisticated dual mechanism that simultaneously disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on β-tubulin, effectively inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers cell cycle arrest at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-targeting activity, this compound functions as a non-ATP competitive inhibitor of Src kinase by binding to the peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and migration. [1] [4]
The therapeutic synergy between these two distinct mechanisms of action enables this compound to effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of this compound for Src kinase may be more complex than initially understood, with demonstrated activity against other oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging understanding of the polypharmacological profile of this compound and its derivatives highlights the potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory properties of this compound, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where inflammation plays a significant role in disease pathogenesis. [4]
Beyond its established application in actinic keratosis, emerging research has revealed several promising new directions for this compound-based therapies. Recent clinical observations have documented unexpected anti-aging effects following topical application of this compound 1% ointment, with significant improvement in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic benefits, observed as desirable side effects during AK treatment, suggest potential applications in photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the demonstrated activity of certain this compound derivatives against hematological malignancies, particularly the potent anti-leukemic effects of compound 4e, opens exciting avenues for therapeutic repurposing in oncology beyond dermatological applications. [6] [7]
Future research directions will likely focus on expanded indication exploration and further optimization of the this compound scaffold to enhance potency, improve selectivity, or tailor kinetic properties for specific therapeutic applications. [5] [6] The development of combination therapy regimens represents another promising direction, with preclinical evidence suggesting synergistic effects when this compound is combined with other anticancer agents such as tamoxifen or paclitaxel in breast cancer models. [1] As understanding of the complex kinase inhibition profiles of this compound derivatives continues to evolve, there is growing interest in leveraging this scaffold for the development of selective kinase inhibitors targeting specific oncogenic drivers in defined patient populations, potentially incorporating predictive biomarkers to identify individuals most likely to respond to therapy. [6] [7] These diverse research trajectories collectively underscore the considerable potential of the this compound chemical scaffold as a versatile platform for developing innovative therapeutic agents addressing multiple clinical needs.
The following methodologies are foundational to establishing tirbanibulin's mechanism of action.
The dual mechanism translates into measurable clinical outcomes, particularly for actinic keratosis (AK).
| Application / Trial | Regimen | Efficacy Outcome |
|---|---|---|
| Actinic Keratosis (Face/Scalp) [3] | 1% ointment, once daily for 5 days | 49% complete clearance (pooled phase 3); 44-54% range vs. 5-13% placebo [4] [3]. |
| Plaque-type Psoriasis (Phase I) [5] | 1% ointment, 5 days/week for 4 weeks | 50% of subjects showed ≥50% target area score reduction (TAS50); 33.3% showed meaningful Physician Global Assessment improvement [5]. |
The following diagram integrates this compound's dual mechanisms and the corresponding experimental approaches into a single workflow.
Integrated view of this compound's dual mechanisms and key validation assays.
Tirbanibulin is a novel microtubule inhibitor and non-ATP-competitive inhibitor that disrupts the proto-oncogenic Src tyrosine kinase signaling pathway, primarily used for the treatment of actinic keratosis (AK), a precancerous skin condition. The chemical structure of this compound (N-benzyl-2-[5-(4-(2-morpholinoethoxy) phenyl) pyridine-2-yal] acetamide) contributes to its susceptibility to various degradation pathways under stress conditions. Prior to the development of this method, there was a significant gap in analytical methods for this compound that could indicate stability, with most existing approaches relying on more expensive and fragile techniques like GC-MS or LC-MS. This application note details the development and validation of a stability-indicating UPLC method that provides a rapid, precise, reproducible, and cost-effective solution for quantifying this compound and its degradation products in both bulk drug substances and pharmaceutical formulations, in accordance with International Conference on Harmonization (ICH) guidelines [1].
The analysis was performed using a Waters Acquity ultra-performance liquid chromatographic system equipped with a photodiode array (PDA) detector. The system was operated through Waters Empower or equivalent software for data acquisition and processing [1].
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC Phenyl (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Buffer (30:70, v/v) |
| Buffer Preparation | 1 mL orthophosphoric acid in 1 L HPLC-grade water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Wavelength | 220 nm |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes |
The developed UPLC method was comprehensively validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application [1].
System suitability was verified by injecting 5 µL of the sensitivity standard solution in six replicates. The method met all acceptance criteria with percentage relative standard deviation (RSD) below 2%, confirming the system's appropriateness for the analysis [1].
The method demonstrated excellent specificity by successfully resolving this compound from its degradation products formed under various stress conditions. Chromatographic comparisons between blank, placebo, and sample solutions confirmed the absence of interfering peaks at the retention time of this compound, establishing method selectivity [1].
The analytical method demonstrated excellent linearity over the concentration range of 1-15 µg/mL. A regression line was used to calculate the correlation coefficient, regression coefficient, intercept, and slope, all of which met predefined acceptance criteria [1].
Precision was evaluated through both method precision (repeatability) and intermediate precision.
Table 2: Precision Data for this compound UPLC Method
| Precision Type | Concentration Level | Number of Replicates | RSD (%) |
|---|---|---|---|
| Method Precision | 10 µg/mL | 6 | <2% |
| Intermediate Precision | 10 µg/mL | 6 | <2% |
Accuracy was determined through recovery studies conducted at three concentration levels (50%, 100%, and 150% of the target assay concentration). The results demonstrated nearly 100% recovery with appropriate RSD values, confirming the method's accuracy [1].
The method exhibited high sensitivity with a limit of detection (LOD) of 0.03 µg/mL and limit of quantification (LOQ) of 0.1 µg/mL, calculated based on the standard deviation of responses and the slope of the calibration curve [1].
The robustness of the analytical method was evaluated by deliberately altering chromatographic parameters. The method demonstrated consistent performance under modified conditions, including:
In all robustness conditions, system suitability parameters such as theoretical plates, RSD (%), and tailing factor remained within acceptable limits [1].
Forced degradation studies were conducted to demonstrate the method's capability to separate this compound from its degradation products. The following stress conditions were employed:
Table 3: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Parameters | Sampling Time Points |
|---|---|---|
| Acid Degradation | 1 N HCl at room temperature | 0, 6, 12, 18, 24 hours |
| Base Degradation | 1 N NaOH at room temperature | 0, 6, 12, 18, 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 0, 6, 12, 18, 24 hours |
| Thermal Degradation | Solid state at 105°C | 0, 6, 12, 18, 24 hours |
| Photolytic Degradation | Exposure to UV light | 0, 6, 12, 18, 24 hours |
Figure 1: this compound Mechanism of Action Pathway - This diagram illustrates the multimodal mechanism through which this compound exerts its therapeutic effects, ultimately leading to apoptosis of actinic keratosis cells [1].
Figure 2: Experimental Workflow for this compound Stability Studies - This workflow outlines the comprehensive approach for conducting forced degradation studies and analytical method validation for this compound [1].
The percentage purity of this compound in the pharmaceutical dosage form is calculated using the following formula:
% Assay = (At/As) × (Cs/Ct) × (Df) × 100
Where:
The developed UPLC method for the analysis of this compound represents a significant advancement in the quality control and stability assessment of this important anticancer drug. The method's excellent resolution of this compound from its degradation products across various stress conditions confirms its stability-indicating capability. The validation data comprehensively demonstrates that the method is specific, linear, precise, accurate, and robust within the defined operating ranges.
The key advantages of this method include:
This method is suitable for routine quality control analysis of this compound in both bulk drug substances and pharmaceutical dosage forms, as well as for ongoing stability studies required for regulatory submissions and product lifecycle management.
This compound is an FDA-approved microtubule-targeting agent (MTA) with a unique dual mechanism of action, inhibiting both microtubule polymerization and Src kinase signaling [1] [2] [3]. Initially developed as a systemic anticancer drug, it was repurposed as a topical treatment for actinic keratosis (AK) on the face or scalp [1] [4]. Despite its failure to gain approval as a systemic anticancer agent due to insufficient efficacy, its distinctive pharmacological profile makes it a promising lead compound for derivative development [1] [5] [4].
Recent research has focused on exploring its structure-activity relationship (SAR) to enhance potency and develop novel payloads for Antibody-Drug Conjugates (ADCs) [1] [6]. The co-crystal structure of this compound bound to the colchicine-binding site of β-tubulin (PDB: 6KNZ) reveals that the key interaction involves water-mediated hydrogen bonding, with both the nitrogen and oxygen atoms in the pyridinyl acetamide core acting as hydrogen bonding acceptors with Glu200 [5] [4]. This information is critical for rational drug design.
The diagram below illustrates the core structural regions of this compound and the strategic approach to derivative synthesis.
A 2023 study provides a detailed exploration of the SAR by synthesizing various derivatives and modifying two key regions: the central pyridinyl acetamide core and the eastern benzylamine moiety (C-ring) [1] [5] [4].
SAR of the Core Amide Motif Modifications to the pyridinyl acetamide core demonstrated its critical role in maintaining potent antiproliferative activity. The following table summarizes the activity of core-modified analogs evaluated against HeLa cells using the CCK-8 assay [5] [4].
| Compound | Modification Description | HeLa IC₅₀ (μM) | cLogP |
|---|---|---|---|
| This compound (8) | Parent (unmodified) compound | 0.044 ± 0.011 | 3.3 |
| 13 | α-methylation of acetamide | 0.95 ± 0.35 | 3.7 |
| 14 | N-methylation of acetamide | >1.0 | 3.2 |
| 17 | Inverted amide | 0.97 ± 0.23 | 3.3 |
| 20 | Pyrimidine ring replacement | 0.37 ± 0.10 | 2.8 |
| 23 | Pyridone ring replacement | 0.24 ± 0.06 | 2.6 |
Source: Data adapted from RSC Adv., 2023, 13, 35583-35591 [5] [4].
Key findings from core modifications include [5] [4]:
SAR of the Eastern Benzylamine Moiey (C-ring) Modifications at the para position of the benzylamine ring were well-tolerated. The most promising derivative incorporated a p-fluorine substituent, which exhibited favorable in vivo pharmacokinetic (PK) profiles, including enhanced metabolic stability, while maintaining potent antiproliferative activity [1].
The synthesis of this compound and its analogs follows convergent strategies, primarily relying on amide coupling and Suzuki cross-coupling reactions [5] [4].
Gram-Scale Synthesis of this compound (8) This two-step protocol starts from commercially available 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (10) [5] [4].
Synthesis of N-Methyl Analog (14) This route involves early introduction of the N-methyl group [5] [4].
Synthesis of Pyridone Analog (23) This procedure involves alkylation and cross-coupling [5] [4].
The biological evaluation of this compound derivatives involves a standard workflow to assess potency and mechanism of action.
Antiproliferative Assay (CCK-8)
In Vitro Microtubule-Targeting Assays
The systematic exploration of this compound's SAR establishes a strong foundation for developing next-generation derivatives. The critical role of the pyridinyl acetamide core and the promising tolerance for modifications on the eastern benzylamine moiety, particularly para-fluorination, provide clear medicinal chemistry guidance.
Future work should focus on:
Actinic keratosis (AK) represents a common precancerous skin condition resulting from chronic ultraviolet radiation exposure, characterized by the proliferation of atypical keratinocytes in sun-exposed areas, particularly the face and scalp. With global prevalence increasing due to aging populations and cumulative sun exposure, AK is projected to become the most common cutaneous carcinoma. Left untreated, AK carries a risk of progression to cutaneous squamous cell carcinoma (cSCC), with studies indicating approximately 1% of AKs may transform into invasive SCC over 10 years. The concept of field cancerization is fundamental to AK management, as visibly unaffected skin surrounding clinical lesions often contains genetic alterations and subclinical damage that predisposes to new AK development [1] [2].
Tirbanibulin (marketed as Klisyri) represents a novel therapeutic approach to AK field treatment, receiving FDA approval in December 2020 for topical treatment of AK on the face or scalp. As a microtubule inhibitor with additional Src kinase inhibitory activity, this compound targets the hyperproliferative keratinocytes that characterize AK lesions. Its primary clinical advantage lies in its abbreviated treatment regimen—once daily application for just five consecutive days—which substantially improves patient compliance compared to longer-duration topical therapies that require weeks or months of application [3] [1] [2].
This compound is a synthetic small molecule with the chemical name N-benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide and molecular formula C₂₆H₂₉N₃O₃. The commercially available formulation is This compound 1% ointment, provided in single-use packets containing 350 mg of ointment (10 mg/g concentration). The molecular weight is 431.536 g/mol, and it exists as a monoisotopic compound with a weight of 431.220891806 [3] [4].
Table 1: Pharmacokinetic Parameters of Topical this compound 1% Ointment
| Parameter | Face Application | Scalp Application | Notes |
|---|---|---|---|
| Time to Steady State | 72 hours | 72 hours | Achieved following repeated application |
| Mean Cmax | 0.34 ± 0.30 ng/mL | 0.18 ± 0.10 ng/mL | Measured at day 5 |
| Mean AUC₂₄ | 5.0 ± 3.9 h·ng/mL | 3.2 ± 1.9 h·ng/mL | Area under the curve |
| Tmax | ~7 hours | ~7 hours | Median time to peak concentration |
| Protein Binding | 88% | 88% | Concentration-independent (0.01-10 µg/mL) |
| Half-life | ~4 hours | ~4 hours | Derived from preclinical data |
| Metabolism | Primarily CYP3A4, minimally CYP2C8 | Primarily CYP3A4, minimally CYP2C8 | Metabolites KX2-5036 and KX2-5163 are inactive |
This compound exhibits a dual inhibitory mechanism targeting both microtubule polymerization and Src kinase signaling pathways, which collectively contribute to its antiproliferative effects on actinic keratosis lesions [3] [2]:
This compound functions as a reversible tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of α-β tubulin heterodimers into functional microtubules, disrupting mitotic spindle formation during cell division. The consequence is dose-dependent G2/M cell cycle arrest and subsequent induction of apoptosis in rapidly proliferating keratinocytes. Competitive binding assays demonstrate that this compound's inhibition profile parallels that of known microtubule destabilizers like nocodazole [3] [2].
Simultaneously, this compound acts as a non-ATP competitive Src kinase inhibitor, binding to the peptide substrate site rather than the ATP-binding domain. Src tyrosine kinases are frequently upregulated in AK lesions and contribute to cell proliferation, survival, and migration pathways. Inhibition of Src signaling complements the antimitotic effects of microtubule disruption, providing a multifaceted approach to suppressing AK lesion development and progression [3] [2].
Objective: To evaluate this compound's inhibition of tubulin polymerization in vitro.
Materials:
Methodology:
Expected Results: this compound demonstrates dose-dependent inhibition of tubulin polymerization, with 10 μM concentration producing comparable effects to 10 μM nocodazole. Immunofluorescence reveals disrupted microtubule networks in treated cells [2].
Objective: To quantify this compound's inhibition of Src kinase activity.
Materials:
Methodology:
Expected Results: this compound exhibits potent Src inhibition with IC₅₀ in low nanomolar range, demonstrating non-competitive kinetics with respect to ATP [3] [2].
Table 2: Clinical Dosing Protocol for this compound 1% Ointment
| Parameter | Specification | Additional Guidance |
|---|---|---|
| Indication | Actinic keratosis on face or scalp | Olsen Grade 1 lesions (slightly palpable) |
| Treatment Area | Up to 100 cm² (25 cm × 4 cm) | Maximum 25 cm² per single-dose packet |
| Application Frequency | Once daily for 5 consecutive days | Consistent 24-hour intervals recommended |
| Application Technique | Thin, even layer covering treatment area | Use 1 single-dose packet per application |
| Post-Application Instructions | Avoid washing/touching for 8 hours | After 8 hours, may wash with mild soap and water |
| Hand Hygiene | Wash with soap and water before and after application | Prevents transfer to unintended areas |
| Occlusion | No bandages or wraps | Occlusion increases irritation risk |
| Missed Dose | Apply as soon as remembered unless near next dose | Do not double application to compensate |
| Storage | Room temperature, protected from light and moisture | Do not freeze; discard opened packets |
Ocular Safety: this compound causes significant eye irritation upon accidental exposure. Patients must avoid transfer to eyes and periocular areas. Application technique should include thorough hand washing immediately after use. If ocular exposure occurs, immediate flushing with water and medical attention are required [5] [6].
Treatment Area Preparation: The skin should be intact and healed from previous procedures. Broken skin or recent surgical sites increase systemic absorption and irritation risk. This compound should not be applied until complete re-epithelialization occurs [5].
Concomitant Therapies: Avoid concurrent use of other topical AK treatments on the same area. The safety of sequential therapies has not been established, and treatment should be spaced to allow complete resolution of local skin reactions [5].
Table 3: Efficacy Outcomes from Phase III Clinical Trials and Real-World Studies
| Study Type | Patient Population | Complete Clearance Rate | Recurrence Rate | Key Findings |
|---|---|---|---|---|
| Phase III Trial 1 | Face/scalp AK (n=175) | 44% at day 57 | 47% at 1 year | Statistically significant vs. vehicle (5-13%) |
| Phase III Trial 2 | Face/scalp AK (n=178) | 54% at day 57 | Similar profile | Consistent efficacy across studies |
| Real-World Study (PROAK) | US clinical practice (n=300) | High treatment satisfaction | N/A | 100% treatment completion rate |
| Real-World Italian Study | 250 patients | Significant AKASI reduction | N/A | Effective in field cancerization |
| Expert Consensus | Multiple centers | First-line potential | Flexible retreatment | Favorable benefit-risk profile |
Table 4: Comparison of Field-Directed Therapies for Actinic Keratosis
| Treatment | Mechanism of Action | Treatment Duration | Complete Clearance Rate (95% CI) | Discontinuation Due to AEs |
|---|---|---|---|---|
| This compound 1% | Microtubule & Src kinase inhibition | 5 days | 11.1% (6.2-20.9) | 0% |
| Cryosurgery | Physical destruction | Single session | 13.4% (6.2-30.3) | Not applicable |
| 5-FU 0.5% + Salicylate 10% | Pyrimidine analog | Up to 12 weeks | 7.6% (4.6-13.5) | 1.9%-9.1% |
| 5-FU 5% | Pyrimidine analog | Up to 4 weeks | 35.0% (10.2-164.4) | 0% |
| Diclofenac 3% Gel | COX inhibition | Up to 12 weeks | 2.9% (1.9-4.3) | 2.1%-12.3% |
| Imiquimod 3.75% | Immune response modulation | 2 weeks on/2 off/2 on | 8.5% (3.5-22.4) | 0-1.6% |
| ALA-PDT | Photosensitization | 2 sessions | 24.1% (10.9-52.8) | 0.6% |
| MAL-PDT | Photosensitization | 2 sessions | 11.7% (6.0-21.9) | 1.1% |
The most frequently observed adverse effects are local skin reactions at the application site, which are generally mild to moderate in severity and self-limiting. Clinical trials reported erythema in 91% of patients, flaking/scaling in 82%, crusting in 66%, and swelling in 55%. These reactions typically peak within one week of treatment completion and resolve spontaneously without intervention. Severe reactions (vesiculation/pustulation, erosion/ulceration) occur infrequently (0-3% depending on specific reaction) and rarely necessitate treatment discontinuation [5] [8].
Application Site Pruritus and Pain: Occur in approximately 9% and 10% of patients respectively. Symptomatic management may include cool compresses and emollients after the 8-hour post-application period. Topical corticosteroids have not been systematically studied for managing this compound-induced inflammation [5] [8].
Treatment Discontinuation Criteria: Therapy should be interrupted for severe skin reactions including extensive vesiculation, pustulation, erosion, or ulceration. Treatment may be resumed once reactions improve to moderate severity. Permanent discontinuation is reserved for cases with intolerable discomfort or hypersensitivity reactions [5].
Ocular Exposure Protocol: Immediate flushing with copious water for at least 15 minutes, followed by ophthalmological evaluation if irritation persists. Preclinical data show significant ocular irritation potential, emphasizing prevention importance [5] [6].
This compound 1% ointment represents a significant advancement in AK field therapy through its novel dual mechanism, abbreviated treatment course, and favorable tolerability profile. The five-day regimen achieves comparable efficacy to conventional therapies while offering substantially improved compliance rates approaching 100% in clinical settings. For researchers and drug development professionals, this compound's success demonstrates the value of targeting multiple pathways in hyperproliferative skin disorders and highlights the importance of treatment duration as a key determinant of real-world effectiveness.
Future research directions include optimization of retreatment schedules for partial responders, combination therapies with other AK modalities, and exploration of its potential in other hyperproliferative dermatoses. The exceptional safety profile also suggests potential for expanded indications where targeted antiproliferative effects are desirable with minimal systemic exposure.
Tirbanibulin 1% ointment (marketed as Klisyri) is a topical field-directed therapy approved for treating actinic keratosis (AK) on the face or scalp [1] [2]. It is a first-in-class, synthetic antiproliferative agent that inhibits tubulin polymerization and disrupts Src kinase signaling [3] [4].
The standard treatment protocol involves a short, convenient 5-day application period, which is the shortest of any topical AK treatment [1] [4].
Table 1: this compound Dosing Protocol
| Parameter | Specification |
|---|---|
| Concentration | 1% ointment [4] |
| Application Frequency | Once daily [2] |
| Treatment Duration | 5 consecutive days [1] [2] |
| Maximum Treatment Area | 100 cm² on the face or balding scalp [5] [2] |
| Form per Application | One unit-dose packet per application [2] |
This compound has demonstrated significant efficacy in clearing AK lesions across multiple clinical trials and real-world studies, with outcomes typically assessed at Day 57 [4] [2].
Table 2: Summary of this compound Efficacy Data
| Study Type | Patient Population | Clearance Rate | Key Findings |
|---|---|---|---|
| Pooled Phase 3 Trials (Blauvelt et al.) | Face or scalp AK (n=702) | Complete Clearance: 44% and 54% (vs. 5% and 13% for vehicle) [2] | Significantly superior to vehicle (P < 0.001) [2] |
| Post-Registrational Analysis (PROAK & TirbaSkin) | Face or scalp AK (n=606) | Complete/Partial (≥75%) Clearance: 74.3% [5] | High patient satisfaction scores for effectiveness and convenience [5] |
| Hyperkeratotic AK Study | Hyperkeratotic lesions (n=51 lesions) | Total Clearance: 54.9% Partial Clearance: 25.5% [6] | Effective for hyperkeratotic AK variants [6] | | Sequential Therapy in SOTRs | Solid organ transplant recipients (n=37) | Mean AK Reduction: 81.6% (vs. 53.4% for cryotherapy alone) [7] | Sequential cryotherapy + this compound significantly improved outcomes (P < 0.001) [7] |
This compound exerts its antiproliferative effects through a dual mechanism of action, targeting key pathways involved in AK pathogenesis [3] [4].
Systemic exposure to this compound following topical application is minimal. Key pharmacokinetic parameters from clinical studies include [4]:
Objective: Evaluate this compound's effects on microtubule dynamics and Src kinase signaling in keratinocyte cultures [3] [4].
Methodology:
Study Reference: Blauvelt et al. [4] [2]
Design:
Study Reference: PROAK and TirbaSkin post-registrational analysis [5]
Design:
This compound demonstrates a favorable safety profile with predominantly mild, transient local reactions [1] [4].
Table 3: Safety and Tolerability Overview
| Category | Findings |
|---|---|
| Most Common Adverse Reactions (≥2%) | Local skin reactions, application site pruritus, application site pain [2] |
| Local Skin Reactions (LSRs) | Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, erosion/ulceration [1] |
| Severe Reactions | No severe (Grade 4) LSRs reported in recent studies [7] |
| Systemic Adverse Events | No necrosis, angioedema, or arthralgias (as seen with other AK therapies) [4] |
| Discontinuation Rate | Low; no treatment discontinuation due to adverse events in hyperkeratotic AK study [6] |
A recent study demonstrated the efficacy and safety of sequential therapy (cryotherapy followed by this compound) in solid organ transplant recipients (SOTRs), a high-risk population [7]:
Based on its mechanism and emerging evidence, this compound shows promise for several research applications:
A panel of 11 dermatology experts developed consensus statements supporting this compound as a first-line option for most AK patients, citing [8]:
This compound represents a significant advancement in AK field-directed therapy, offering a favorable balance of efficacy, safety, and patient convenience. Its novel dual mechanism of action, short treatment duration, and demonstrated performance in both clinical trials and real-world settings make it a valuable option for researchers and clinicians. The minimal systemic absorption and favorable tolerability profile further support its utility across diverse patient populations, including challenging cases such as hyperkeratotic AKs and immunocompromised individuals.
This compound is a novel microtubule inhibitor and non-ATP-competitive inhibitor that disrupts the proto-oncogenic Src tyrosine kinase signaling pathway, approved for the treatment of actinic keratosis (AK), a precancerous skin condition resulting from prolonged ultraviolet radiation exposure. The chemical designation of this compound is N-benzyl-2-[5-(4-(2-morpholinoethoxy) phenyl) pyridine-2-yal] acetamide, which exerts its therapeutic effect by promoting G2/M cell cycle arrest in proliferating cell populations, upregulating p53, and triggering apoptosis through caspase-3 activation and poly (ADP-ribose) polymerase cleavage [1]. Currently, this compound is only approved for topical application on facial and scalp AK lesions, with specific precautions to prevent ophthalmic exposure due to potential adverse reactions [1].
The development of robust analytical methods for this compound quantification is essential for both quality control in pharmaceutical manufacturing and stability assessment throughout the product lifecycle. A thorough literature review revealed that ultra-performance liquid chromatography (UPLC) offers significant advantages over more fragile and costly techniques like LC-MS or GC-MS, providing an optimal balance of precision, sensitivity, and operational efficiency for routine analysis [2] [1]. This application note details the development and validation of a stability-indicating UPLC method for this compound in bulk and pharmaceutical dosage forms, conducted in accordance with ICH Q2(R1) guidelines, which establishes the benchmark for analytical procedure validation with emphasis on precision, robustness, and data integrity [3].
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Analytical Technique | Cost Efficiency | Sensitivity | Operational Robustness | Suitability for Routine Use |
|---|---|---|---|---|
| UPLC | High | Excellent (LOD: 0.03 µg/mL) | High | Excellent |
| LC-MS | Low | Superior | Fragile | Limited |
| GC-MS | Low | Superior | Fragile | Limited |
The validation of analytical methods for pharmaceutical compounds requires adherence to internationally recognized standards to ensure reliability, accuracy, and reproducibility of results. The International Council for Harmonisation (ICH) provides comprehensive guidelines through ICH Q2(R1) that outline the validation parameters necessary for analytical procedure approval, with recent updates in ICH Q2(R2) and Q14 further emphasizing a lifecycle approach that integrates development and validation with data-driven robustness [3]. These guidelines establish harmonized standards across regulatory bodies including the FDA and EMA, enabling multinational pharmaceutical organizations to align their validation efforts across regions, thereby reducing complexity while maintaining consistent quality standards [3]. The ALCOA+ framework (Attributable, Legible, Contemporaneous, Original, Accurate, and beyond) serves as the cornerstone for data governance, requiring electronic systems with robust audit trails to eliminate discrepancies and ensure regulatory confidence [3].
The UPLC method for this compound was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [1]. System suitability was established through six replicate injections of a standard solution, demonstrating chromatographic efficiency with percentage relative standard deviation (RSD) values below 2%, confirming the system's appropriateness for the intended analysis [1]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed the method's stability-indicating capability by effectively separating this compound from its degradation products, thus demonstrating method specificity [1].
Table 2: Comprehensive Method Validation Parameters and Results
| Validation Parameter | Experimental Conditions | Results | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1-15 µg/mL | Correlation coefficient: >0.999 | R² ≥ 0.998 |
| Precision (RSD) | 10 µg/mL (n=6) | RSD < 2% | RSD ≤ 2% |
| Accuracy (Recovery) | 50-150% of target concentration | Nearly 100% | 98-102% |
| LOD | Signal-to-noise ratio: 3:1 | 0.03 µg/mL | N/A |
| LOQ | Signal-to-noise ratio: 10:1 | 0.1 µg/mL | RSD ≤ 2% |
| Robustness | Variations in mobile phase composition (±3%) and flow rate (±0.05 mL/min) | No significant impact on resolution | System suitability parameters within limits |
| Specificity | Forced degradation studies | No interference from degradation products | Baseline separation achieved |
The method demonstrated excellent linearity across the concentration range of 1-15 µg/mL, with a correlation coefficient exceeding 0.999, confirming a direct proportional relationship between analyte concentration and detector response [2] [1]. The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.03 µg/mL and 0.1 µg/mL respectively, indicating high method sensitivity suitable for detecting and quantifying low levels of this compound, potentially including degradation products [2]. The precision of the method was evaluated through both method precision and intermediate precision studies, with RSD values remaining below 2% across all measurements, confirming the method's reproducibility [1]. Accuracy was established through recovery studies at concentrations ranging from 50% to 150% of the target assay value, demonstrating nearly 100% recovery with minimal variability [1].
Forced degradation studies were conducted to demonstrate the stability-indicating capability of the method by subjecting this compound samples to various stress conditions to ensure that the method can effectively separate the active pharmaceutical ingredient from its degradation products [1]. The following specific protocols were employed:
Diagram 1: Forced degradation study workflow for this compound under various stress conditions
Acid degradation: Transfer 1 mL of sample stock solution to a 10 mL volumetric flask. Add 1 mL of 1N hydrochloric acid and let stand undisturbed for 15 minutes. Neutralize with 1 mL of 1N sodium hydroxide and dilute to volume with acetonitrile. Withdraw samples at specific time intervals (0, 6, 12, 18, and 24 hours) for analysis [1].
Base degradation: Transfer 1 mL of sample stock solution to a 10 mL volumetric flask. Add 1 mL of 1N sodium hydroxide and let stand for 15 minutes. Neutralize with 1 mL of 1N hydrochloric acid and dilute to volume with acetonitrile. Withdraw samples at specific time intervals for analysis [1].
Oxidative degradation: Expose this compound samples to 3% hydrogen peroxide solution for 24 hours at room temperature.
Thermal degradation: Heat this compound samples at 60°C for 24 hours in a controlled oven.
Photolytic degradation: Expose this compound samples to UV light (according to ICH Q1B options) for 24 hours.
After each stress treatment, analyze the samples using the established chromatographic conditions. Compare the chromatograms with those of untreated samples to identify degradation products and assess method selectivity. The method should demonstrate baseline separation between this compound and any degradation products, confirming its stability-indicating properties [1].
The Quality by Design (QbD) framework, as outlined in ICH Q8, represents a systematic, scientific, and risk-based approach to pharmaceutical development that moves beyond traditional trial-and-error methods toward a more predictive science [4]. When applied to analytical method development, QbD emphasizes enhanced understanding of the method's capabilities and limitations through predefined objectives, with the goal of building quality directly into the analytical procedure rather than relying solely on retrospective testing [3] [4]. This approach begins with defining the Analytical Target Profile (ATP), which describes the intended purpose of the method and the required performance characteristics, similar to the Quality Target Product Profile (QTPP) used in drug product development [4].
The application of QbD principles to analytical method development involves identifying Critical Method Attributes (CMAs) that define the method's performance characteristics, and Critical Method Parameters (CMPs) that influence these attributes [3]. For the this compound UPLC method, CMAs include parameters such as resolution, tailing factor, and retention time, while CMPs encompass factors like mobile phase composition, flow rate, column temperature, and detection wavelength. Through systematic evaluation using risk assessment tools and experimental designs, the relationship between CMPs and CMAs can be quantified and optimized to establish a method operable design region (MODR), which represents the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [3].
The implementation of QbD in analytical method development typically employs Design of Experiments (DoE) to systematically optimize method parameters through structured experimentation rather than one-factor-at-a-time approaches [3]. For the this compound UPLC method, a DoE approach would involve identifying potential CMPs through initial risk assessment, then designing experiments to evaluate their individual and interactive effects on CMAs [4]. This statistically guided approach not only enhances method understanding but also establishes robustness within defined operational ranges, providing flexibility during routine application while maintaining method performance [3].
Diagram 2: QbD-based approach to analytical method development showing systematic progression from definition to lifecycle management
The design space established through DoE represents the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [4]. Operating within this approved design space provides manufacturing flexibility, as adjustments within the space do not require regulatory submissions [4]. For the this compound UPLC method, the design space might encompass acceptable ranges for mobile phase composition (±3%), flow rate (±0.05 mL/min), and column temperature variations, within which the method consistently meets all system suitability criteria [1].
In accordance with current regulatory expectations, the this compound UPLC method implementation must adhere to strict data integrity principles throughout the method lifecycle, from development and validation to routine application [3]. The ALCOA+ framework provides the foundation for data governance, requiring that all analytical data be Attributable, Legible, Contemporaneous, Original, and Accurate, with the "+ encompassing additional principles of completeness, consistency, persistence, and availability [3]. Electronic systems used for data acquisition and processing must incorporate robust audit trails that automatically record all user actions and data modifications without gaps, ensuring comprehensive documentation of the analytical process from sample preparation to result reporting [3].
For the this compound UPLC method, specific data integrity measures include:
The analytical method for this compound must be fully integrated into the pharmaceutical quality system as described in ICH Q10, which provides the framework for managing product quality throughout the lifecycle [4]. This integration includes:
The method validation documentation should comprehensively address all ICH Q2(R1) parameters while also anticipating the evolving expectations of the forthcoming ICH Q2(R2) and Q14 guidelines, which emphasize a more integrated lifecycle approach to analytical procedures [3]. This includes establishing protocols for continuous method verification during routine use, with predefined alert and action limits for key performance indicators such as retention time, peak symmetry, and resolution from potential degradation products [3].
The validated stability-indicating UPLC method for this compound represents a robust, precise, and accurate analytical procedure suitable for the quantification of this compound in both bulk drug substance and pharmaceutical dosage forms. The method fulfills all ICH Q2(R1) validation requirements and demonstrates excellent specificity through forced degradation studies, confirming its ability to accurately measure this compound in the presence of degradation products [2] [1]. The application of QbD principles to method development provides enhanced understanding of critical method parameters and their interactions, establishing a design space within which method performance is assured [3] [4].
The pharmaceutical industry continues to evolve toward more sophisticated analytical approaches, with emerging trends including real-time release testing (RTRT), which shifts quality control to in-process monitoring via Process Analytical Technologies (PAT), and the application of artificial intelligence for method optimization and predictive maintenance [3]. The this compound UPLC method, with its robustness and efficiency, provides a solid foundation for potential implementation in these advanced analytical paradigms. Furthermore, the method aligns with the industry's movement toward continuous manufacturing through its rapid runtime (2.0 minutes) and compatibility with real-time analytical loops, potentially supporting more efficient manufacturing processes in the future [3].
For researchers and drug development professionals implementing this method, ongoing lifecycle management is essential to maintain method performance throughout its operational lifetime. This includes regular performance monitoring, trend analysis of system suitability data, and proactive method improvements based on accumulating knowledge and experience. By adopting this systematic approach to analytical method lifecycle management, pharmaceutical organizations can ensure consistent product quality while maintaining regulatory compliance in an increasingly complex global marketplace [3].
Tirbanibulin represents a first-in-class therapeutic agent that was initially developed as an anticancer drug and later repurposed for dermatological applications. Approved by the U.S. Food and Drug Administration (FDA) in 2020 under the trade name Klisyri, this compound is currently indicated for the treatment of actinic keratosis (AK) on the face or scalp. This synthetic compound possesses a distinctive dual mechanism of action, combining inhibition of microtubule polymerization with Src kinase signaling inhibition, which distinguishes it from other microtubule-targeting agents (MTAs) [1] [2]. Despite its promising mechanism, this compound failed to gain approval as a systemic anticancer agent due to insufficient efficacy in clinical trials for advanced cancers, prompting research into this compound-based derivatives with enhanced pharmacological properties [1].
The chemical structure of this compound features a pyridinyl acetamide core that is crucial for its biological activity, along with eastern benzylamine and western morpholine components that can be modified to optimize drug properties. Recent investigations have focused on expanding its application to malignancy treatment through structural modifications, particularly exploring changes to the core amide motif and the benzylamine moiety [1]. This document provides comprehensive application notes and experimental protocols for evaluating the pharmacokinetic profiles of this compound and its derivatives under development.
This compound 1% ointment demonstrates favorable pharmacokinetics when applied topically, with minimal systemic absorption that correlates directly with treatment area size. Under maximal-use conditions, the compound exhibits low plasma concentrations despite its potent antiproliferative effects, contributing to an excellent safety profile [3] [4].
Table 1: Systemic Exposure of this compound 1% Ointment Following 5-Day Application
| Parameter | 25 cm² Treatment Area [4] | 100 cm² Treatment Area [3] |
|---|---|---|
| Cmax (ng/mL) | 0.26 ± 0.23 | 1.06 |
| AUC0-24 (ng·h/mL) | 4.09 ± 3.15 | 16.2 |
| Tmax (h) | 6.91 (median) | Not specified |
| Cmax (nM) | 0.60 | ~2.45 |
The dose-dependent exposure observed when increasing the treatment area from 25 cm² to 100 cm² demonstrates predictable pharmacokinetics, with an approximately 4-fold increase in both Cmax and AUC values [3]. This linear relationship supports the concentration-dependent absorption of this compound through the skin. The achieved plasma concentrations remain in the subnanomolar range even under maximal-use conditions, significantly below the levels required for systemic microtubule disruption, explaining the favorable safety profile observed in clinical trials [4].
The formulation optimization of this compound 1% ointment ensures effective penetration into the epidermal and dermal layers where actinic keratosis lesions develop, while minimizing systemic exposure. The compound's molecular properties, including its moderate lipophilicity (cLogP = 3.3), balance solubility and permeability for optimal topical delivery [1]. Clinical studies have demonstrated that the 5-day application course provides sufficient drug exposure to eradicate atypical keratinocytes while maintaining a favorable tolerability profile with primarily mild-to-moderate application site reactions that resolve spontaneously [3] [4].
Recent medicinal chemistry efforts have systematically explored the structure-activity relationships (SAR) of this compound derivatives, focusing on modifications to the pyridinyl acetamide core structure that is critical for maintaining potent antiproliferative activity. Research has demonstrated that both hydrogen bond acceptors in the central structure are essential for optimal interaction with tubulin, particularly the water-mediated hydrogen bonding with Glu200 residues observed in co-crystal structures (PDB: 6KNZ) [1].
Table 2: Antiproliferative Activity of this compound Core Modifications in HeLa Cells
| Compound | Structural Modification | HeLa IC50 (μM) | cLogP |
|---|---|---|---|
| This compound (8) | None (reference) | 0.044 ± 0.011 | 3.3 |
| 13 | α-methylation | 0.95 ± 0.35 | 3.7 |
| 14 | N-methylation | >1.0 | 3.2 |
| 17 | Inverted amide | 0.97 ± 0.23 | 3.3 |
| 20 | Pyrimidine replacement | 0.37 ± 0.10 | 2.8 |
| 23 | Pyridone replacement | 0.24 ± 0.06 | 2.6 |
The SAR analysis reveals that even minor alterations to the core structure significantly impact antiproliferative potency. The introduction of an α-methyl group (compound 13) reduces activity approximately 20-fold, suggesting the binding pocket surrounding the amide moiety lacks space to accommodate additional substituents. Similarly, N-methylation (compound 14) essentially abolishes activity, highlighting the importance of the hydrogen-bonding capacity at this position. The inverted amide analog (compound 17) with similar physicochemical properties shows markedly reduced potency, indicating that a single hydrogen acceptor is insufficient for optimal binding [1].
Modifications to the eastern benzylamine moiety (C-ring) have demonstrated more favorable tolerance, particularly at the para position. The incorporation of p-fluorine benzylamine has yielded one of the most promising analogs, maintaining potent antiproliferative activity while exhibiting improved pharmacokinetic profiles in preclinical studies [1]. This fluorinated derivative represents a strategic approach to optimizing metabolic stability without compromising target engagement.
The bioisosteric replacement of the cis-amide moiety with 1,5-tetrazole or 1,5-triazole rings has been explored to mimic the energetically unfavorable cis-amide conformation observed in the this compound-tubulin co-crystal structure. These modifications aim to reduce the energy required for optimal ligand-protein binding, potentially enhancing affinity and potency as microtubule-targeting agents [1]. Such structural insights provide valuable guidance for the rational design of next-generation this compound derivatives with improved pharmaceutical properties.
Objective: To characterize the systemic exposure and pharmacokinetic profile of this compound formulations under maximal-use conditions.
Materials and Reagents:
Subject Selection and Administration:
Sample Collection and Processing:
Bioanalytical Method:
Data Analysis:
Objective: To assess the antiproliferative activity and mechanism of action of this compound derivatives.
Cell-Based Antiproliferative Assay:
Tubulin Polymerization Assay:
Microtubule Disruption Immunofluorescence:
The following diagram illustrates this compound's unique dual mechanism of action, which differentiates it from other microtubule-targeting agents:
Diagram 1: this compound's dual mechanism of action pathway. The compound simultaneously inhibits microtubule polymerization and Src kinase signaling, leading to cell cycle arrest and apoptosis through complementary pathways.
The following diagram outlines the systematic approach for evaluating this compound derivatives:
Diagram 2: Derivative compound evaluation workflow. The systematic approach progresses from chemical synthesis through biological screening to lead optimization, with iterative structure-activity relationship analysis guiding derivative design.
This compound represents a promising chemical scaffold for development of novel microtubule-targeting agents with dual mechanisms of action. The comprehensive pharmacokinetic data demonstrate favorable properties for topical application, with minimal systemic exposure and predictable dose-dependent absorption. Current research on this compound derivatives has identified key structure-activity relationships, particularly the critical importance of the pyridinyl acetamide core and the tolerance for modifications at the para position of the benzylamine moiety [1].
The para-fluorine benzylamine analog has emerged as a particularly promising derivative, maintaining potent antiproliferative activity while exhibiting improved pharmacokinetic profiles. Future research directions should include expanded investigation of bioisosteric replacements for the cis-amide moiety, such as 1,5-tetrazole and 1,5-triazole derivatives, which may enhance binding affinity by pre-organizing the compound in the bioactive conformation [1]. Additionally, exploration of this compound derivatives in combination therapies and for expanded indications including psoriasis and basal cell carcinoma represents promising clinical development pathways [5].
The experimental protocols outlined provide robust methodologies for evaluating new this compound derivatives, with comprehensive assessment of antiproliferative activity, mechanism of action, and pharmacokinetic properties. These standardized approaches will facilitate systematic optimization of next-generation this compound-based therapeutics with enhanced efficacy and improved pharmaceutical properties.
Solar lentigines (SLs) are benign, hyperpigmented lesions resulting from chronic ultraviolet radiation exposure, representing a hallmark of photoaging and frequently presenting alongside actinic keratosis (AK) within areas of field cancerization [1] [2]. Field cancerization describes the presence of subclinical genetic alterations in photodamaged skin surrounding visible lesions, creating a predisposition for neoplastic progression [3]. Tirbanibulin 1% ointment (Klisyri) is approved for treating non-hyperkeratotic AKs on the face and scalp [4]. Emerging real-world evidence indicates that its application induces significant cosmetic benefits, including substantial lightening of SLs and overall skin rejuvenation [1] [5]. This repurposing potential offers a novel therapeutic approach for patients presenting with both conditions.
This compound exerts its effects through a novel dual mechanism of action, targeting key pathways in hyperproliferative and hyperpigmented lesions.
The efficacy against solar lentigines is hypothesized to stem from this combined action. The anti-proliferative effect targets rapidly dividing cells, while the impact on microtubule dynamics may disrupt melanosome transport and transfer to keratinocytes, leading to the observed skin-lightening effect [1] [5] [6].
The following table summarizes key quantitative findings from recent clinical studies on this compound's effect against solar lentigines.
| Study Reference | Study Design & Population | AK Clearance Rate (Day 57) | Solar Lentigines Clearance Rate (Day 57) | Key Observations |
|---|
| Retrospective Study (N=42) [1] | Single-center, patients with AK & SL | Complete: 52% (n=22) Partial: 40% (n=17) | Complete: 35% (n=15) Partial: 50% (n=21) | A significant correlation was found between the response of AKs and SLs. | | Case Series (N=7) [5] | Single-center, patients with AK & photodamage | Complete clearance in all cases | Marked efficacy in skin lightening and complete clearance of SL reported. | Powerful rejuvenating effect, improving both skin texture and hyperpigmentation. | | Prospective Study (N=30) [8] | Single-center, AK patients on face/scalp | Complete: 70% | Not specifically quantified for SL | High treatment satisfaction, particularly regarding convenience and side-effects. |
The integrated workflow from experimental investigation to clinical application can be summarized as follows:
Current evidence, though promising, originates from limited retrospective analyses and case series [1] [5]. The correlation between AK and SL response suggests a shared pathogenic pathway effectively targeted by this compound. Key advantages include an excellent safety profile with transient, manageable LSRs, and a short 5-day regimen that enhances patient compliance compared to longer topical treatments [3] [8].
For researchers, critical next steps include:
This compound 1% ointment is a topical field treatment for actinic keratosis (AK) on the face or scalp, applied once daily for 5 consecutive days [1] [2]. Its mechanism involves inhibition of tubulin polymerization and disruption of Src kinase signaling, leading to apoptosis of dysplastic keratinocytes [3].
Local Skin Reactions are the most common adverse effects. The table below summarizes the incidence and severity of LSRs observed in clinical trials and real-world studies.
Table 1: Spectrum and Incidence of Local Skin Reactions (LSRs) to this compound
| LSR Category | Specific Reaction | Incidence / Severity Notes |
|---|---|---|
| Very Common (>10%) | Erythema (redness) [4] | 91% of patients; mostly mild (22%) to moderate (63%); severe in 6% [4] [2]. |
| Flaking/Scaling [4] | 82% of patients; mostly mild (26%) to moderate (47%); severe in 9% [4] [2]. | |
| Crusting [4] | 44% of patients; mostly mild (30%); moderate in 14%; severe in 2% [4]. | |
| Swelling [4] | 38% of patients; mostly mild (29%); moderate in 9% [4]. | |
| Common (1-10%) | Application site pruritus (itching) [4] | Reported in 9% of patients [4] [5]. |
| Application site pain (burning, stinging) [4] | Reported in 10% of patients [4] [5]. | |
| Erosion/Ulceration [4] | 12% of patients; mostly mild (9%); moderate in 3% [4] [2]. | |
| Vesiculation/Pustulation [4] | 7% of patients; mostly mild [4] [2]. | |
| Less Common | Skin cracking, dryness, peeling, ulcers [1] [4] | Reported as "more common" side effects. |
LSRs typically follow a predictable time course: they usually begin within the first week of treatment, peak in intensity around day 4-8, and are generally self-limiting, resolving completely within four weeks after the end of treatment without sequelae [6].
A standardized approach to LSR assessment is crucial for consistent monitoring in both clinical trials and practice. The following workflow outlines the key stages from baseline evaluation to follow-up.
Standardized LSR Severity Scale A semiquantitative 4-point scale should be used for consistent assessment [6]:
Proactive management strategies can improve patient compliance and minimize discomfort from LSRs. The following diagram outlines the decision-making process for managing reactions based on their severity.
Key Supportive and Preventative Measures:
For researchers designing clinical trials, the following methodology provides a framework for systematic LSR data collection [6].
1. Study Design and Population
2. Treatment Regimen
3. Data Collection Timepoints
4. Statistical Analysis
This protocol describes a stability-indicating UPLC method for the quantitative determination of this compound, developed and validated per ICH Q2(R1) guidelines [1].
The table below summarizes the optimized chromatographic conditions.
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) [1] |
| Mobile Phase | Acetonitrile: Buffer (30:70, v/v) [1] |
| Buffer Preparation | 1 mL Orthophosphoric acid in 1L HPLC-grade water [1] |
| Flow Rate | 0.5 mL/min [1] |
| Injection Volume | 5 µL [1] |
| Column Temperature | Ambient [1] |
| Detection Wavelength | 220 nm [1] |
| Run Time | 2.0 minutes [1] |
The experimental workflow for the UPLC analysis of this compound involves sample preparation followed by chromatographic separation and data analysis.
The developed method was validated for the following parameters against ICH standards [1].
| Validation Parameter | Result / Outcome |
|---|---|
| Linearity Range | 1 - 15 µg/mL [1] |
| Correlation Coefficient (R²) | Not explicitly stated, but the method was found to be linear within the range [1]. |
| Limit of Detection (LOD) | 0.03 µg/mL [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL [1] |
| Precision (% RSD) | < 2% [1] |
| Accuracy (% Recovery) | Nearly 100% [1] |
Forced degradation studies confirm the method's ability to quantify this compound accurately and separate it from degradation products.
The described UPLC method provides a precise, accurate, sensitive, and stability-indicating tool for the quality control of this compound in bulk drug substance and finished ointment preparations. Its robustness and validated status make it suitable for routine analysis in quality control laboratories and for stability studies in drug development.
The following method has been developed and validated in accordance with ICH guidelines for estimating this compound in bulk and pharmaceutical dosage forms [1] [2].
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) [1] |
| Mobile Phase | Acetonitrile : Buffer (30:70, v/v) [1] |
| Buffer Preparation | 1 mL Orthophosphoric acid in 1 L HPLC-grade water [1] |
| Flow Rate | 0.5 mL/min [1] |
| Injection Volume | 5 µL [1] |
| Detection Wavelength | 220 nm [1] |
| Column Temperature | Ambient [1] |
| Run Time | 2.0 minutes [1] |
| Retention Time of this compound | ~0.811 minutes [2] |
Key Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 15 µg/mL [1] |
| Regression Equation | y = 309884.02x + 29801.60 [2] |
| Correlation Coefficient (R²) | High value (indicating good linearity) [2] |
| Limit of Detection (LOD) | 0.03 µg/mL [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL [1] |
| Precision (% RSD) | < 2% (Method Precision: 0.47%, Intermediate Precision: 0.33%) [2] |
| Accuracy (% Mean Recovery) | ~100% (Range: 98-102%) [1] [2] |
Forced degradation studies are crucial for demonstrating the method's stability-indicating capability. The following workflow outlines the general process, and the table below details specific conditions and findings for this compound.
Experimental Conditions and Outcomes
The procedure for each condition generally involves treating 1 mL of the sample stock solution in a 10 mL volumetric flask, as outlined in the workflow above [1]. Here are the specific stresses applied and the key outcome observed:
| Stress Condition | Detailed Procedure | Key Findings & Troubleshooting |
|---|---|---|
| Acid Degradation | Add 1 mL of 1 N HCl, let stand 15 min. Neutralize with 1 mL of 1 N NaOH. Dilute to volume with acetonitrile [1]. | Degradation peaks observed. Ensure neutralization is complete to prevent ongoing degradation or column damage. |
| Base Degradation | Add 1 mL of 1 N NaOH, let stand 15 min. Neutralize with 1 mL of 1 N HCl. Dilute to volume with acetonitrile [1]. | Degradation peaks observed. Same neutralization precautions as for acid degradation apply. |
| Oxidative Degradation | Information on specific conditions for peroxide in the available sources is incomplete. Typically, this involves using H₂O₂ (e.g., 3% or 30%) [1]. | This compound was found to undergo extensive degradation under peroxide conditions [2]. This is a critical parameter to control. |
| Thermal Degradation | The exact experimental details for thermal stress are not fully specified in the provided excerpts. | Degradation peaks observed [2]. |
| Reductive Degradation | The exact experimental details for reductive stress are not fully specified in the provided excerpts. | Degradation peaks observed [2]. |
Q1: Why is my this compound peak tailing or showing low theoretical plates? This could be due to column performance or mobile phase issues.
Q2: The method shows interference from degradation product peaks. How can I resolve this? The developed method is designed to be stability-indicating.
Q3: What is the most critical parameter to control for method robustness? The evidence suggests that the mobile phase composition and flow rate are key.
| Parameter | Application to 25 cm² (Standard) | Application to 100 cm² (Maximal-Use) | Notes & Implications |
|---|---|---|---|
| Maximum Plasma Concentration (Cmax) | ~0.25 ng/mL (estimated) [1] | 1.06 ng/mL [1] [2] | 4-fold increase with 4x larger area; indicates dose-dependent absorption. |
| Area Under the Curve (AUC) | ~4.0 ng•h/mL (estimated) [1] | 16.2 ng•h/mL [1] [2] | Consistent 4-fold increase; supports linear pharmacokinetics within this range. |
| Treatment Schedule | Once daily for 5 consecutive days [3] | Once daily for 5 consecutive days [1] [2] | Short treatment duration helps limit cumulative systemic exposure. |
| Common Adverse Events | Local skin reactions (e.g., redness, flaking) [4] [5] | Local skin reactions (35.7% of patients) [1] [2] | Reactions are typically mild to moderate and resolve after treatment ends. |
Here are the methodologies from key studies that provide evidence for the data above.
This study was designed specifically to assess the pharmacokinetics and safety of applying this compound to a larger area [1] [2].
While the specific pharmacokinetic study for the 25 cm² application is not detailed in the search results, its data is inferred as the baseline for comparison in the maximal-use trial [1]. The efficacy and safety leading to its approval are supported by earlier clinical trials.
The workflow below summarizes the experimental design and findings of the maximal-use trial.
Optimizing this compound's performance requires understanding the elements that affect its journey through the skin. The following diagram maps these key factors and their relationships.
Based on the available evidence, here are the core factors and potential strategies:
Q1: Is the systemic exposure from this compound considered clinically significant? Based on current studies, the systemic exposure even from a 100 cm² application is low and has not been linked to systemic safety issues. The most common adverse events are local application site reactions [1] [2]. The favorable safety profile supports its use.
Q2: Can the treatment area be larger than 25 cm² in clinical practice? The approved label specifies an area of up to 25 cm². However, the phase 1 maximal-use trial provides robust data that supports the safety of application to areas up to 100 cm², indicating potential for future use in larger fields [1] [2]. Any use beyond the approved label is at the discretion of the prescribing physician.
Q3: How do the absorption and tolerability of this compound compare to other field-directed therapies like imiquimod or 5-fluorouracil (5-FU)? The available data suggests this compound has a favorable tolerability profile compared to some other treatments. Its short 5-day regimen is a key advantage for patient compliance. One source notes that its safety profile makes it a "suitable therapeutic option, compared to other treatments, such as imiquimod or 5-fluorouracil" [2], though head-to-head trials are needed for direct comparison.
The following table summarizes the quantitative data on application site pruritus and pain from key clinical studies.
| Study Description | Application Site Pruritus Incidence | Application Site Pain Incidence | Notes & Severity |
|---|---|---|---|
| Phase 3 Study (100 cm² field) [1] | 10.5% (11 of 105 pts) | 8.6% (9 of 105 pts) | Most local tolerability signs (erythema, flaking) were mild to moderate. |
| Phase 3 Trials (25 cm² field) [2] | 9% of patients | 10% of patients | Local skin reactions were common; severity not specified for these specific events. |
| Real-World Study (25 cm² field) [3] | Not specifically reported | Not specifically reported | Study reported "pain, itching, or irritation" as a combined category that was usually severe but transient. |
Understanding the drug's mechanism provides context for the observed local adverse events. Tirbanibulin has a dual mechanism of action:
The following diagram illustrates this mechanistic pathway and its link to observed effects.
The local skin reactions, including pain and pruritus, are a consequence of this potent antiproliferative and pro-apoptotic activity on the target cells, which triggers a localized inflammatory response in the treated skin field [4] [3]. The short, 5-day application regimen is designed to maximize efficacy while limiting the duration and severity of these reactions [3].
For researchers designing clinical trials, the following evidence-based points are critical for monitoring and managing these events.
Adherence to specific application protocols is crucial for both patient safety and data integrity in clinical trials.
Understanding the core structure of tirbanibulin is crucial for any synthesis effort. The molecule's activity is highly dependent on its specific chemical architecture.
Key SAR Insights Table
| Modification Site | Effect on Potency & Pharmacokinetics | Key Findings |
|---|---|---|
| Pyridinyl Acetamide Core | Critical for optimal cellular potency [1] | Modifications to this core structure lead to significant loss of activity [1]. |
| Eastern Benzylamine Moiety | Tolerates specific substitutions [1] | The para position on the benzylamine ring is amenable to modification [1]. |
| *para* position (Benzylamine) | Improved pharmacokinetics [1] | Fluorination at the para position has yielded analogues with favorable in vivo PK profiles [1]. |
While direct data on this compound is scarce, established biopharmaceutical process development principles provide a robust framework for scaling up production.
Scale-Down Model Optimization is a foundational method. This involves creating a small-scale system that accurately replicates the conditions of your large-scale production bioreactor [2]. A critical first step is a Design of Experiment (DoE) approach, where multiple process parameters (like temperature, pH, feed rates) are varied in a combinatorial fashion to understand their individual and combined impact on titer (yield) and product quality [2].
For Upstream Process optimization, focus on:
Equipment and Technology selection is vital for a successful scale-up. Consider using single-use bioreactor systems to reduce cross-contamination risks and eliminate cleaning validation between batches [3]. For early-stage optimization, high-throughput systems like microtiter plates or parallel bioreactors (e.g., ambr250) allow for efficient screening of strains and conditions [2].
This protocol outlines a general approach for optimizing a bioprocess, which can be adapted for this compound-producing systems.
Title: DoE-Based Bioprocess Optimization Workflow
Procedure:
Q1: What are the critical quality attributes (CQAs) to monitor during this compound API production? While not explicitly listed for this compound, CQAs for a small molecule API typically include purity, potency, the presence of impurities and degradants, and residual solvents. For a molecule with a defined SAR, ensuring the correct stereochemistry and the integrity of the pyridinyl acetamide core and benzylamine moiety would be paramount, as modifications can drastically impact potency [1].
Q2: Our yield is low during scale-up. What are the first parameters to investigate? Start by verifying your scale-down model. Is it truly predictive of your large-scale system? Key parameters to investigate include:
Q3: How can we improve the stability of the producing strain or cell line over multiple passages? Conduct passage number studies. Cells can change after multiple passages, introducing variability. Define the minimum and maximum passage numbers for your production cell line and ensure your process performs consistently within this range [2].
The current literature suggests that para-fluorinated derivatives of this compound show promise with improved pharmacokinetic profiles, indicating a potential avenue for developing new APIs with better properties [1].
The table below summarizes the key validation parameters for a published stability-indicating UPLC method for tirbanibulin, which was validated in accordance with ICH guidelines [1].
| Validation Parameter | Experimental Results for this compound UPLC Method |
|---|---|
| Analytical Technique | Waters Acquity UPLC with Phenyl column (100 x 2.1 mm, 1.7 µm) [1] |
| Detection | PDA detector at 220 nm [1] |
| Mobile Phase | Acetonitrile:Buffer (orthophosphoric acid in water) (30:70, v/v) [1] |
| Flow Rate | 0.5 mL/min [1] |
| Injection Volume | 5 µL [1] |
| Retention Time | Not specified (2.0 min total runtime) [1] |
| Linearity Range | 1 - 15 µg/mL [1] |
| Correlation Coefficient | Not specified (The study demonstrated a well-defined regression line) [1] |
| Accuracy (Recovery) | Nearly 100% [1] |
| Precision (Repeatability) | % RSD < 2% [1] |
| LOD | 0.03 µg/mL [1] |
| LOQ | 0.1 µg/mL [1] |
| Robustness | Reliable after deliberate variations in chromatographic conditions (see robustness study section below) [1] |
Here are the detailed methodologies for key experiments, which you can use as a benchmark for your own work.
The accuracy of the method was confirmed through a recovery study [1].
The precision of the method was assessed through method precision (repeatability) and intermediate precision [1].
Robustness is measured by the method's capacity to remain unaffected by small, deliberate variations in method parameters [1] [2].
For a more comprehensive robustness study, a systematic, multivariate approach is recommended over a one-variable-at-a-time method [2]. This helps in identifying interactions between parameters.
The following diagram illustrates a screening design workflow for a robustness study.
k factors, this requires 2^k runs (e.g., 4 factors = 16 runs). It provides the most complete data but can be time-consuming for many factors [2].2^{k-p} runs) of the full factorial design. It is highly efficient for screening a larger number of factors, though some interaction effects may be confounded [2].Q1: Our this compound peak shows tailing. What could be the cause and how can I fix it?
Q2: The retention time of this compound is shifting in my system. How should I troubleshoot this?
Q3: According to new ICH Q2(R2), where does robustness fit into method validation?
| Aspect | Details |
|---|---|
| Primary Metabolizing Enzyme | CYP3A4 (mainly) [1] [2] [3] |
| Secondary Metabolizing Enzyme | CYP2C8 (lesser extent) [1] [2] [3] |
| Enzyme Inhibition Potential | No clinically meaningful inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2] |
| Enzyme Induction Potential | Information not available in the provided search results |
| Transporter Effects | No clinically meaningful effects on MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2 [2] |
| Key Metabolites | KX2-5036 and KX2-5163 (both pharmacologically inactive) [1] [2] [3] |
For your technical documentation, here are the foundational experimental findings and their implications:
Q1: What is the primary metabolic pathway of this compound that our lab should focus on for interaction studies? A1: Your in vitro experiments should prioritize investigating interactions involving CYP3A4. A secondary focus on CYP2C8 is also recommended, though it plays a lesser role [1] [2].
Q2: Based on current data, is this compound expected to inhibit other major CYP enzymes? A2: No. Available in vitro data suggest that this compound does not have clinically meaningful inhibitory effects on CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]. This indicates a low potential for this compound to alter the pharmacokinetics of co-administered drugs that are substrates of these enzymes.
Q3: Why is the risk of systemic drug interactions considered low despite the CYP3A4 metabolism pathway? A3: The key factor is minimal systemic exposure. After topical application, this compound reaches very low plasma concentrations (Cmax in the sub-nanogram per milliliter range) [4]. The resulting plasma concentrations of this compound and its metabolites are too low to effectively compete with other drugs for metabolic enzyme binding sites.
The diagram below illustrates the primary metabolic pathway and low interaction potential of this compound based on current data.
The following table summarizes key efficacy and recurrence findings from clinical studies, which form the basis for understanding treatment failure rates.
| Study Type | Complete Clearance Rate (Day 57) | Recurrence Rate (Within 12 Months) | Notes |
|---|---|---|---|
| Phase 3 Trials (Pooled) [1] | 49% (this compound) vs. 9% (Vehicle) | -- | Primary efficacy endpoint for FDA approval. |
| Phase 3 Trials (Follow-up) [2] | -- | 47% | Recurrence rate in patients who initially achieved complete clearance. |
| Real-World Evidence [3] | Consistent with controlled trials | -- | Supports efficacy in diverse clinical practice settings. |
Based on expert consensus and clinical data, the following strategies are recommended to maximize treatment success and manage recurrence [3].
| Strategy | Technical Rationale & Implementation |
|---|---|
| Ensure Adequate Dosing & Course repetition | The chronic, relapsing nature of AK often necessitates repeated treatment over time. A single 5-day cycle may be insufficient for complete field normalization. Additional treatment cycles can be administered for residual or new lesions. |
| Proper Patient & Lesion Selection | This compound is indicated for AK on the face or scalp. Its efficacy on other anatomical locations (e.g., limbs) is less established. Optimal results are seen on areas ≤ 25 cm². Hyperkeratotic lesions should be pre-treated with keratolytic ointments to reduce scaling that may impede drug penetration. |
| Utilize Repeated Treatment Cycles | The favorable safety profile of this compound allows for flexible therapeutic schedules. If the initial cycle does not achieve complete clearance, subsequent cycles can be employed to manage the disease. |
| Implement Combination Therapy | One reported off-label protocol combined cryotherapy (a light frost without blistering) immediately prior to this compound application to facilitate deeper drug delivery for more recalcitrant lesions. |
For research purposes, here is a detailed methodology based on a real-world case series that used this compound off-label for non-melanoma skin cancer, which may inform experimental approaches for recalcitrant AK [4].
Q1: What is the mechanistic basis for this compound's action in AK? this compound has a dual mechanism of action:
The following pathway diagram illustrates this dual mechanism:
Q2: How are Local Skin Reactions (LSRs) managed, and do they correlate with efficacy?
The available data is strongest for guiding clinical practice. For a drug development and research audience, the following areas represent gaps and potential research avenues:
The table below summarizes the key performance characteristics of the validated UPLC method for Tirbanibulin [1] [2]:
| Parameter | Result / Value |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity Range | 1 - 15 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (% RSD) | Less than 2% |
| Accuracy (% Recovery) | Approximately 100% |
| Retention Time | ~0.811 minutes |
| Runtime | 2.0 minutes |
Here is the detailed methodology for the stability-indicating UPLC method for the determination of this compound.
The method was validated according to ICH Q2(R1) guidelines [1].
The diagram below outlines the key steps involved in the analysis of this compound using this UPLC method.
Q1: What makes this UPLC method suitable for stability-indicating analysis? This method is deemed stability-indicating because it effectively separates this compound from its degradation products. Forced degradation studies under various conditions (acid, base, peroxide, thermal) showed that the main this compound peak was pure and unaffected by the degradation peaks, confirming its ability to accurately measure the active ingredient in the presence of impurities [1] [2].
Q2: Why is UPLC preferred over HPLC for this analysis? According to the literature, UPLC was chosen over more costly and complex techniques like LC-MS or GC-MS to develop a quick, precise, repeatable, and affordable analytical method. UPLC offers higher speed and resolution compared to traditional HPLC, which is evident in the short 2-minute runtime and high theoretical plate count achieved in this method [1].
Q3: What are the critical system suitability parameters to monitor? While not all specific values are listed, the method validation assessed standard parameters including theoretical plates (which were above 2000), %RSD of replicate injections, retention time, resolution, and the tailing factor. These parameters should be checked before analysis to ensure the system is performing adequately [2].
The two drugs work through distinct pathways to achieve cytotoxic effects on dysplastic keratinocytes.
| Feature | Tirbanibulin | 5-Fluorouracil |
|---|---|---|
| Primary MOA | Microtubule inhibition; disrupts tubulin polymerization [1] [2]. | Antimetabolite; inhibits DNA/RNA synthesis [1] [3]. |
| Secondary MOA | Src kinase signaling inhibition [1] [2]. | Not applicable |
| Molecular Target | Colchicine-binding site on β-tubulin [2]. | Thymidylate synthase; incorporated into RNA/DNA [1]. |
| Cellular Effect | Cell cycle arrest at G2/M phase; induces apoptosis [1] [2]. | Cell death during S phase; causes lethal DNA damage and disrupts RNA processing [1]. |
The diagrams below illustrate these distinct pathways.
Efficacy and safety data are summarized from clinical trials and real-world studies, highlighting key differences in clearance rates and local skin reactions.
The table below summarizes complete clearance rates from key clinical studies.
| Treatment & Regimen | Complete Clearance Rate (Study Type) | Notes & Additional Data |
|---|
| This compound 1% Once daily, 5 days | 44%-54% (Phase 3 RCTs, Day 57) [4] [5] | Partial clearance: 68%-76% [5]. | | This compound 1% On area ~100 cm² | 77.8% lesion count reduction (Phase 3 open-label) [6] | Mean AK count: 7.7 to 1.8 at Day 57 [6]. | | 5-FU 4% Once daily, 28 days | 54.5% (Hyperkeratotic AKs) (Retrospective study, 3-month follow-up) [3] | Partial clearance (>75% reduction): 24.2% [3]. | | 5-FU 5% Twice daily, 2-4 weeks | 43% to 100% range (Systematic review) [7] | Wide range due to study variations. | | Network Meta-Analysis (vs. Placebo/Vehicle) | This compound 1%: OR 11.1 (95% CrI: 6.2-20.9) 5-FU 5%: OR 35.0 (95% CrI: 10.2-164.4) 5-FU 4%: OR 30.3 (95% CrI: 9.1-144.7) [8] | Odds Ratios (OR) indicate 5-FU has higher point estimate, though with wider credible intervals [8]. |
The table below compares common local skin reactions (LSRs) and application site reactions.
| Parameter | This compound 1% | 5-Fluorouracil (Various Formulations) |
|---|---|---|
| Most Common LSRs | Erythema (96.1%), Flaking/Scaling (84.4%) [6]. | Erythema, stinging, burning, itching, crusting [1] [3]. |
| LSR Severity | Mostly mild-to-moderate; severe erythema (5.8%), severe flaking (8.7%) [6]. | Often moderate to severe, can be temporarily disfiguring [5]. |
| Application Site Reactions | Pruritus (9-10.5%), Pain (8.6-10%) [1] [6]. | Itching (62%), Burning (21%) [1]. |
| Systemic Absorption | Low systemic exposure [1]. | Up to 75x greater absorption through diseased skin; potential for rare, life-threatening toxicity in DPD deficient patients [1]. |
| Treatment Duration | 5 days [1]. | Up to 4 weeks [1] [3]. |
To evaluate the efficacy and safety of these treatments in clinical settings, the following methodologies are commonly employed.
For researchers and clinicians, the choice between this compound and 5-fluorouracil involves a trade-off between treatment convenience, patient tolerability, and efficacy breadth:
| Treatment | Odds Ratio for Complete Clearance vs. Placebo/Vehicle (95% Credible Interval) |
|---|---|
| Fluorouracil 5% | 35.0 (10.2 to 164.4) |
| Fluorouracil 4% | 30.3 (9.1 to 144.7) |
| Photodynamic Therapy (ALA-PDT) | 24.1 (10.9 to 52.8) |
| Imiquimod 5% | 17.9 (9.1 to 36.6) |
| Cryosurgery | 13.4 (6.2 to 30.3) |
| Ingenol Mebutate 0.015% | 12.5 (8.1 to 19.9) |
| Tirbanibulin 1% | 11.1 (6.2 to 20.9) |
| Photodynamic Therapy (MAL-PDT) | 11.7 (6.0 to 21.9) |
| Fluorouracil 0.5% + Salicylic Acid | 7.6 (4.6 to 13.5) |
| Imiquimod 3.75% | 8.5 (3.5 to 22.4) |
| Diclofenac 3% | 2.9 (1.9 to 4.3) |
Source: Network Meta-Analysis of European Randomized Controlled Trials [1] [2]
This analysis shows that while This compound's efficacy is statistically robust and comparable to several established field therapies like cryosurgery and MAL-PDT, other options like 5-Fluorouracil (5-FU) and Imiquimod 5% show higher odds ratios in this model [1] [2].
Beyond the meta-analysis, recent studies highlight specific strengths of this compound:
This compound has a novel dual mechanism of action for an AK therapy, which is visualized in the diagram below.
This mechanism disrupts essential processes in proliferating keratinocytes, leading to the clearance of AK lesions [3].
The clinical evidence supporting this compound is derived from a structured research process, as outlined below.
When interpreting this data for drug development or clinical decisions, consider these points:
| Trial Identifier & Reference | Patient Population | Treatment Regimen | Complete Clearance Rate (Day 57) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|
| Pooled Phase 3 Data (NCT03285477 & NCT03285490) [1] | AKs on the face or scalp | This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area | 49% (pooled data) | ( p < 0.001 ) |
| Individual Trial 1 [2] | AKs on the face or scalp | This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area | 44% | Statistically significant |
| Individual Trial 2 [2] | AKs on the face or scalp | This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area | 54% | Statistically significant |
| Vehicle Group (Pooled) [1] | AKs on the face or scalp | Vehicle ointment, once daily for 5 consecutive days on a 25 cm² area | 9% (pooled data) | — |
| Phase 3 Trial for 100 cm² Area (NCT05279131) [3] | AKs on the face or balding scalp (4-12 lesions in ~100 cm²) | this compound 1% ointment, once daily for 5 consecutive days | Exploratory Efficacy: 77.8% mean reduction in AK lesion count at Day 57 [3] | Not applicable (single-arm study) |
AK = Actinic Keratosis.
The pivotal phase 3 trials for this compound were randomized, double-blind, and vehicle-controlled studies [1].
This compound is a first-in-class, synthetic microtubule inhibitor with a dual mechanism of action, which contributes to its antiproliferative and antitumoral effects in actinic keratosis lesions [1] [4] [5].
The following table synthesizes key efficacy and safety data from a European network meta-analysis and other clinical studies, providing a direct comparison of common topical field therapies for actinic keratosis on the face and scalp [1] [2]. Note that ingenol mebutate has been withdrawn from major markets due to safety concerns [3].
Comparison of Topical Actinic Keratosis Treatments
| Treatment | Odds Ratio for Complete Clearance vs. Placebo (95% CrI) | Typical Treatment Duration | Common or Notable Adverse Events | Discontinuation Due to Adverse Events |
|---|---|---|---|---|
| Tirbanibulin 1% | 11.1 (6.2–20.9) [1] | 5 consecutive days [3] | Primarily mild, local skin reactions (erythema, flaking, swelling); application site pain (10%) and pruritus (9%) [3] [4]. | 0% in phase III trials [2] |
| Imiquimod 5% | 17.9 (9.1–36.6) [1] | Variable cycles over 4-16 weeks [5] | Local skin reactions; systemic events (e.g., necrosis, angioedema, flu-like symptoms, arthralgias) have been reported [3] [4]. | 0–1.6% [2] |
| Diclofenac 3% | 2.9 (1.9–4.3) [1] | Up to 90 days [5] | Local skin reactions [2]. | 2.1%–12.3% [2] |
| Ingenol Mebutate 0.015% | 12.5 (8.1–19.9) [1] | 3 consecutive days (approved indication before withdrawal) [1] | Local skin reactions; associated with increased risk of non-melanoma skin cancer, leading to market withdrawal in the EU, Canada, and US [3]. | Information missing |
| 5-Fluorouracil 5% | 35.0 (10.2–164.4) [1] | Up to 4 weeks [2] | Significant local skin reactions (itching in 62%, burning in 21%); photosensitivity; rare but life-threatening systemic toxicity in dihydropyrimidine dehydrogenase (DPD) deficient patients [4]. | 0% [2] |
> Note on Ingenol Mebutate: This drug is included in the network meta-analysis for comparative efficacy as it was a relevant treatment at the time. However, it has been withdrawn from the European, Canadian, and U.S. markets due to its association with an increased risk of non-melanoma skin cancer [3]. It is no longer a therapeutic option.
This compound's novel mechanism and favorable safety profile are rooted in its targeted, reversible action on rapidly proliferating cells.
This compound is a first-in-class synthetic drug with a dual mechanism [6] [4]:
The diagram below illustrates how this dual action targets actinic keratosis cells.
The clinical data supporting this compound's safety and efficacy are primarily derived from two phase III randomized controlled trials.
Experimental Protocol Summary: The pivotal trials were identical in design: double-blind, randomized, vehicle-controlled studies (NCT03285477 and NCT03285490) [5].
Key Findings:
The long-term efficacy data comes from rigorous clinical trial designs and real-life observational studies.
Phase 3 Clinical Trials (Source of 12-Month Recurrence): These were randomized, double-blind, vehicle-controlled studies [1]. Patients with 4-8 actinic keratoses on the face or scalp applied tirbanibulin 1% or a vehicle ointment once daily for 5 consecutive days to an area of up to 25 cm² [1] [2]. The primary efficacy endpoint was the complete clearance rate of AK lesions at Day 57. Patients who achieved 100% clearance were then followed for 12 months to monitor for recurrence, which is how the 47% recurrence rate was determined [2].
Real-Life Study (Source of 6-Month Durability): This was a single-center, retrospective study. Patients with AKs and solar lentigines in photodamaged areas were treated with this compound 1% ointment once daily for 5 consecutive days [3]. Efficacy for AKs was evaluated as complete clearance (100% disappearance of lesions) at the 57-day (T1) follow-up. Patients with complete clearance were then followed for a 6-month (T2) period to assess the durability of the response [3].
This compound has a novel dual mechanism of action that contributes to its efficacy in treating actinic keratosis. The signaling pathway is illustrated in the diagram below.
The diagram shows this compound's dual mechanism [4] [2]:
The convergence of these pathways on cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death) selectively targets rapidly dividing, dysplastic keratinocytes in actinic keratosis lesions [4] [2].
When considering long-term management, understanding how this compound compares to other field-directed therapies is valuable. The table below summarizes key comparative data, though direct head-to-head long-term recurrence studies are limited.
| Therapy | Application Duration | Complete Clearance Rate (Face/Scalp) | Recurrence & Long-Term Data |
|---|---|---|---|
| This compound 1% Ointment | 5 consecutive days [5] | ~49% (Pooled Phase 3 trials) [1] | 47% recurrence at 12 months [2]; 85% maintained clearance at 6 months in real-life study [3]. |
| 5-Fluorouracil 5% Cream | 3-4 weeks [2] | ~38% at 6 months [2] | Recurrence rates are high; one study noted 55% of patients had recurrence of some lesions within one year [2]. |
| Imiquimod 3.75% Cream | 4 weeks (can repeat once) [2] | ~34% [2] | Specific long-term recurrence rates for the 3.75% formulation are not provided in the search results. |
| Diclofenac 3% Gel | 8-12 weeks [2] | ~47% at 90 days [2] | Specific long-term recurrence rates are not provided in the search results. |
For researchers and drug development professionals, the data indicates:
The table below compares the efficacy and key adherence-related characteristics of tirbanibulin with other frequently used topical field therapies for AK on the face and scalp.
| Treatment | Regimen Duration | Complete Clearance Rate (Face/Scalp) | Key Adherence-Related Characteristics |
|---|---|---|---|
| This compound 1% [1] [2] | 5 consecutive days [3] | 49% (pooled from two Phase 3 trials) [3] [2] | Short treatment period; mild, transient local skin reactions; high compliance rates reported in real-world studies [4] [3]. |
| 5-Fluorouracil 5% [5] | Up to 4 weeks (twice daily) [5] | Odds Ratio for Clearance: 35.0 (vs. vehicle) [1] | Longer treatment period; associated with significant local skin reactions (itching, burning) that can impact compliance [5]. |
| Imiquimod 5% [1] | 4 weeks (e.g., 2x per week for 16 weeks) [1] | Odds Ratio for Clearance: 17.9 (vs. vehicle) [1] | Complex, extended dosing schedule; can cause severe local skin reactions and flu-like symptoms [1]. |
| Imiquimod 3.75% [1] | Twox 2-week treatment cycles, separated by a 2-week rest period [1] | Odds Ratio for Clearance: 8.5 (vs. vehicle) [1] | Complex, extended dosing schedule; can cause severe local skin reactions and flu-like symptoms [1]. |
| Diclofenac 3% [1] | 60 to 90 days [1] | Odds Ratio for Clearance: 2.9 (vs. vehicle) [1] | Very long treatment period; less effective but generally good tolerability [1]. |
Supporting data from clinical and real-world studies highlight the adherence benefits of this compound's short course.
This compound's novel mechanism and the straightforward trial design underpin its efficacy and adherence profile.
This compound is a first-in-class synthetic agent with a dual mechanism of action [6] [5]:
These actions preferentially target rapidly proliferating keratinocytes, inducing apoptosis (programmed cell death) with minimal effects on healthy, slow-growing cells [6].
The efficacy and safety data for this compound were primarily established in two identical, double-blind, vehicle-controlled Phase 3 trials (NCT03285477 and NCT03285490) [1] [2] [7].
For researchers and drug development professionals, the this compound case offers several valuable insights:
The following table consolidates quantitative data from real-life studies on this compound's performance, including its beneficial side effects on solar lentigines and photoaged skin.
| Study Focus | Study Design & Population | Actinic Keratosis (AK) Clearance Results | Solar Lentigines (SL) & Anti-Aging Results |
|---|
| Anti-aging Effects [1] | Retrospective case series (N=7) on face/scalp AKs with photodamage [1]. | Patients with Olsen grade I-II AKs experienced clearance of lesions [1]. | • Powerful rejuvenating effect observed [1]. • Marked efficacy in skin lightening and clearance of solar lentigo [1]. | | Skin-Lightening Power [2] | Retrospective study (N=42) on patients with both AKs and SLs [2]. | • Complete Clearance (CC): 52% (n=22) [2]. • Partial Clearance (PC): 40% (n=17) [2]. | • SL Complete Clearance: 35% (n=15) [2]. • SL Partial Clearance: 50% (n=21) [2]. | | General Real-World Efficacy [3] [4] | Expert consensus from 11 dermatologists and review of real-life studies [3] [4]. | Considered a first-line option for most patients due to proven efficacy and high complete clearance rates [3] [4]. | Cosmetic benefits, including improvements in skin texture and pigmentation, are recognized as a valuable secondary outcome [1] [2]. |
This compound has a novel dual mechanism of action that targets actively dividing dysplastic keratinocytes, which contributes to its cosmetic effects [5].
This mechanism leads to the removal of pre-cancerous AK cells and, notably, the pigmented cells in solar lentigines, resulting in observed skin lightening [1] [2]. The induced apoptosis is associated with less inflammation compared to some other treatments [5].
The compelling data on this compound's cosmetic effects come from studies employing rigorous clinical methodologies.
The table below places this compound's performance in context with other common field-directed therapies.
| Therapy | Mechanism of Action | Approved Regimen | Efficacy on AKs | Effect on Solar Lentigines | Common Side Effects |
|---|---|---|---|---|---|
| This compound [1] [6] [5] | Microtubule & Src kinase inhibitor [5]. | 5 days [1] [5]. | High complete clearance rates [3] [2]. | Yes (marked clearance reported) [1] [2]. | Local skin reactions (erythema, pruritus); generally well-tolerated [1] [5]. |
| 5-Fluorouracil (5-FU) [6] [5] | Antimetabolite; disrupts DNA/RNA synthesis [5]. | 2-4 weeks [5]. | Established efficacy [5]. | Not a prominent or well-documented effect. | Photosensitivity, application-site itching, burning; often more severe reactions [6] [5]. |
| Imiquimod [1] | Immune response modifier. | Several weeks (varies by strength). | Established efficacy. | Not a prominent or well-documented effect. | Local skin inflammatory reactions. |
The following table summarizes the complete clearance rates and key trial parameters for various AK treatments, based on a European network meta-analysis of randomized controlled trials [1].
Table 1: Comparative Efficacy of Actinic Keratosis Treatments for the Face and Scalp
| Treatment Modality | Odds Ratio for Complete Clearance vs. Placebo/Vehicle (95% CrI) | Key Trial Parameters (Commonly Reported) |
|---|---|---|
| Fluorouracil 5% | 35.0 (10.2 - 164.4) | Typically applied twice daily for 4 weeks [2]. |
| Fluorouracil 4% | 30.3 (9.1 - 144.7) | - |
| Photodynamic therapy (ALA-PDT) | 24.1 (10.9 - 52.8) | A single in-office procedure. Aminolevulinic acid (ALA) is applied, followed by light exposure after an incubation period [3]. |
| Imiquimod 5% | 17.9 (9.1 - 36.6) | Applied 2-3 times per week for 12-16 weeks [1]. |
| Tirbanibulin 1% Ointment | 11.1 (6.2 - 20.9) | Applied once daily for 5 consecutive days. Efficacy assessed at Day 57 [1] [4]. |
| Ingenol Mebutate 0.015% | 12.5 (8.1 - 19.9) | Applied once daily for 3 consecutive days [1]. |
| Cryosurgery | 13.4 (6.2 - 30.3) | A single in-office procedure. Liquid nitrogen is applied via spray or cotton swab until a freeze-thaw cycle is achieved [1] [3]. |
| Photodynamic therapy (MAL-PDT) | 11.7 (6.0 - 21.9) | A single in-office procedure. Methyl aminolevulinate (MAL) is applied, followed by light exposure after an incubation period [1]. |
| Imiquimod 3.75% | 8.5 (3.5 - 22.4) | Applied once daily for 2 weeks, followed by 2 weeks of no treatment, then once daily for another 2 weeks [1]. |
| Fluorouracil 0.5% + Salicylic Acid | 7.6 (4.6 - 13.5) | Applied once daily (up to 12 weeks for hyperkeratotic lesions) [2]. |
| Diclofenac 3% | 2.9 (1.9 - 4.3) | Applied twice daily for 60-90 days [1]. |
Key Insight: While some treatments show higher odds ratios, the short 5-day application regimen of this compound is a significant differentiator, potentially leading to better patient adherence and satisfaction compared to longer regimens [5] [4].
This compound is a first-in-class synthetic drug with a dual mechanism of action, specifically targeting proliferating keratinocytes. The following diagram illustrates its pathway.
Diagram Title: this compound's Dual Mechanism of Action in Actinic Keratosis Cells
For researchers designing studies, here are the core methodologies from pivotal this compound trials and advanced assessment techniques.
1. Pivotal Phase III Trial Design (KX01-AK-003/004) The efficacy data in Table 1 is primarily derived from two Phase III trials [1] [7] [4].
2. Advanced Techniques for Histological and Subclinical Validation Beyond clinical counting, these instrumental techniques are used to validate efficacy and understand subclinical impact.